Benzene, 1-ethenyl-3-(methylsulfonyl)-
Description
Evolution of Aryl-Vinyl and Aryl-Sulfonyl Motif Research in Organic Synthesis
The study of aryl-vinyl compounds, commonly known as styrenes, has a rich history due to their prevalence in polymers and their utility as building blocks in organic synthesis. nih.gov Initially, research focused on polymerization reactions, leading to the development of materials like polystyrene. google.com Over time, the focus expanded to include their participation in a variety of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures.
Similarly, the aryl-sulfonyl group has been a subject of intense research. Initially explored for their presence in early sulfonamide antibiotics, sulfones are now recognized for their unique electronic properties and chemical stability. nih.govnih.gov They are considered "chemical chameleons" due to their versatile reactivity, which can be modulated under different reaction conditions. nih.gov The development of synthetic methods to introduce the sulfonyl group onto aromatic rings has been a significant area of research, with techniques ranging from classical Friedel-Crafts reactions to modern C-H functionalization approaches. nih.govjchemrev.com
Contextual Significance of Sulfonyl-Substituted Styrenes in Contemporary Chemical Science
The incorporation of a sulfonyl group into a styrene (B11656) framework gives rise to a class of compounds with a unique combination of properties. The vinyl group serves as a reactive handle for various transformations, including polymerization and addition reactions, while the electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the aromatic ring and the vinyl moiety. nih.gov
These compounds, often referred to as styryl sulfones, are of considerable interest in medicinal chemistry and materials science. In drug discovery, the vinyl sulfone motif can act as a Michael acceptor, enabling covalent interactions with biological targets. nih.govnist.gov This has led to the development of various bioactive compounds, including potential anticancer and neuroprotective agents. nih.govgoogle.com In materials science, the introduction of the polar sulfonyl group can impart desirable properties to polymers, such as improved thermal stability and altered solubility.
Current Research Landscape and Knowledge Gaps Pertaining to Benzene (B151609), 1-ethenyl-3-(methylsulfonyl)-
A thorough review of the current scientific literature reveals that while the broader class of sulfonyl-substituted styrenes is an active area of research, specific and detailed information on Benzene, 1-ethenyl-3-(methylsulfonyl)- is notably scarce. There is a lack of published, in-depth studies focusing exclusively on its synthesis, characterization, and reactivity.
Table 1: Physicochemical Properties of Related Styrene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Styrene | 100-42-5 | C₈H₈ | 104.15 | 145 | -30 |
| 3-Methylstyrene | 100-80-1 | C₉H₁₀ | 118.18 | 170-171 | -82 to -81 |
| 3-Ethylstyrene | 7525-62-4 | C₁₀H₁₂ | 132.20 | 189-190 | - |
| Methyl vinyl sulfone | 3680-02-2 | C₃H₆O₂S | 106.14 | 234 | - |
This table presents data for structurally related compounds to provide context due to the absence of specific experimental data for Benzene, 1-ethenyl-3-(methylsulfonyl)-. Data sourced from nih.govchemeo.comnist.govnih.govspectrabase.comsigmaaldrich.comchemdad.comstyrene.org.
Multifaceted Research Approaches: A Comprehensive Overview
The study of sulfonyl-substituted styrenes employs a range of modern chemical research methodologies.
Synthesis: The construction of these molecules can be approached through various synthetic routes. Common strategies include the oxidation of the corresponding sulfide (B99878), which itself can be prepared through several methods. jchemrev.comjchemrev.com Another approach involves the direct introduction of the sulfonyl group onto a pre-existing styrene scaffold. More contemporary methods focus on cross-coupling reactions, such as those catalyzed by transition metals, to form the C-S bond or the vinyl group. researchgate.netnih.gov Electrochemical methods are also emerging as a greener alternative for the synthesis of sulfones. researchgate.net
Characterization: The structural elucidation of newly synthesized sulfonyl-substituted styrenes relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the connectivity of atoms. Infrared (IR) spectroscopy helps to identify the characteristic vibrations of the sulfonyl and vinyl groups. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
Reactivity and Application Studies: Once synthesized and characterized, the reactivity of these compounds is explored. This can involve studying their behavior in polymerization reactions, their efficacy as Michael acceptors, or their participation in cycloaddition reactions. For compounds with potential biological activity, in vitro and in vivo studies are conducted to evaluate their efficacy and mechanism of action. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-3-8-5-4-6-9(7-8)12(2,10)11/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIMSYWJPSXYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634452 | |
| Record name | 1-Ethenyl-3-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103262-81-3 | |
| Record name | 1-Ethenyl-3-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-3-methanesulfonylbenzene | |
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Precision Organic Synthesis Methodologies for Benzene, 1 Ethenyl 3 Methylsulfonyl
Strategized Approaches to Ethenyl Group Installation
The introduction of a vinyl group onto a benzene (B151609) ring bearing a methylsulfonyl substituent, or its precursor, requires chemoselective methods that are compatible with the sulfonyl group. Several classical and modern synthetic strategies have been developed to achieve this transformation efficiently.
Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction Variants)
The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a primary strategy for the synthesis of styrenes from aryl halides. mdpi.com For the synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)-, the Heck reaction would typically involve the coupling of an aryl halide, such as 1-bromo-3-(methylsulfonyl)benzene (B20138), with an ethylene (B1197577) source.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.orglibretexts.org While aryl iodides are generally more reactive, the lower cost and greater availability of aryl bromides and chlorides make them attractive substrates for industrial applications. beilstein-journals.org
Research has shown that the Heck reaction is compatible with sulfone functionalities. For instance, the coupling of various aryl bromides with methyl vinyl sulfone, catalyzed by a palladium complex derived from a tetraphosphine ligand like cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), proceeds in very high yields to give the corresponding (E)-[2-(methylsulfonyl)vinyl]benzene derivatives. organic-chemistry.orgresearchgate.net This demonstrates the feasibility of employing a Heck-type strategy for the synthesis of the target molecule, likely through the reaction of 1-bromo-3-(methylsulfonyl)benzene with ethylene gas or a suitable ethylene surrogate. The reaction typically affords the trans or E-isomer with high selectivity. organic-chemistry.org
Table 1: Representative Conditions for Heck Reactions on Sulfonyl-Containing Substrates
| Aryl Halide | Alkene Partner | Catalyst System | Base | Solvent | Yield | Reference |
| Aryl Bromides | Methyl Vinyl Sulfone | Pd(OAc)₂ / Tedicyp | NaOAc | DMA | High | organic-chemistry.orgresearchgate.net |
| Aryl Bromides | Vinyl Sulfides | Pd(OAc)₂ / Tedicyp | NaOAc | DMA | Low to Moderate | organic-chemistry.orgresearchgate.net |
| Aryl Bromides | Phenyl Vinyl Sulfoxide (B87167) | Pd(OAc)₂ / Tedicyp | NaOAc | DMA | Satisfactory | organic-chemistry.orgresearchgate.net |
| 3-Bromoindazoles | Various Olefins | Pd(OAc)₂ / PPh₃ / TBAB | TEA | - (Ball-milling) | Good to Excellent | beilstein-journals.org |
Wittig and Horner–Wadsworth–Emmons Olefination Strategies
Olefination reactions provide a classic and reliable alternative for installing the ethenyl group. These methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion (ylide). The key precursor for synthesizing Benzene, 1-ethenyl-3-(methylsulfonyl)- via this route is 3-(methylsulfonyl)benzaldehyde (B1338320). chemspider.comsigmaaldrich.comsigmaaldrich.com
The Wittig reaction utilizes a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt like methyltriphenylphosphonium (B96628) bromide with a strong base. This ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine (B44618) oxide.
The Horner–Wadsworth–Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. thieme-connect.com These carbanions, generated from phosphonate esters, are generally more nucleophilic and less basic than Wittig ylides. thieme-connect.com A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. thieme-connect.com The HWE reaction typically shows high selectivity for the formation of (E)-alkenes. wikipedia.org
For the synthesis of the target compound, 3-(methylsulfonyl)benzaldehyde would be reacted with the ylide derived from methyltriphenylphosphonium bromide (Wittig) or the anion of diethyl methylphosphonate (B1257008) (HWE) to furnish the desired 1-ethenyl-3-(methylsulfonyl)benzene.
Vinyl Grignard and Organolithium Reagent Addition-Elimination Routes
The addition of organometallic reagents to carbonyls is a fundamental C-C bond-forming reaction. In this approach, a vinyl organometallic reagent, such as vinylmagnesium bromide or vinyllithium, is added to 3-(methylsulfonyl)benzaldehyde. This addition reaction forms a secondary alcohol, 1-(3-(methylsulfonyl)phenyl)prop-2-en-1-ol. Subsequent acid- or base-catalyzed dehydration of this intermediate would eliminate water to generate the target styrene (B11656) derivative.
While highly effective, the high reactivity of Grignard and organolithium reagents can limit their functional group tolerance. nih.gov However, palladium- or nickel-catalyzed cross-coupling reactions using vinyl Grignard reagents and aryl halides have been successfully employed and can tolerate a range of functional groups. nih.gov Direct addition to an aldehyde containing an electron-withdrawing sulfonyl group is a viable pathway, provided that side reactions, such as reduction of the aldehyde or attack at the sulfonyl group, can be minimized through careful control of reaction conditions.
Electrochemical Ethenylation Protocols
Electrosynthesis offers a green and powerful alternative to traditional chemical methods by using electricity to drive chemical transformations, often under mild conditions. acs.org The electrochemical vinylation of aryl halides has been developed as an alternative to palladium-catalyzed methods. mdma.chresearchgate.net
One such protocol involves the cobalt-catalyzed electrochemical coupling of aryl halides (bromides or chlorides) with vinyl acetates. mdma.chresearchgate.net The reaction is carried out in the presence of a cobalt bromide catalyst and a bipyridine ligand. This method has been shown to produce various styrene derivatives in good yields. The application of this method to 1-bromo-3-(methylsulfonyl)benzene with vinyl acetate (B1210297) would yield the target molecule after the elimination of the acetate group. The use of a consumable iron anode is often crucial for the catalytic efficiency of the cobalt system. mdma.ch Other research has focused on the electrochemical reactions of styrenes themselves, such as oxidation to aldehydes or epoxidation, highlighting the electrochemical reactivity of the vinyl group. rsc.orgresearchgate.netacs.org
Table 2: Electrochemical Vinylation of Aryl Halides
| Aryl Halide Type | Vinylation Reagent | Catalyst System | Anode | Yield | Reference |
| Aryl Bromides | Vinyl Acetates | CoBr₂ / 2,2'-Bipyridine | Iron (consumable) | Good | mdma.ch |
| Activated Aryl Chlorides | Vinyl Acetates | CoBr₂ / 2,2'-Bipyridine | Iron (consumable) | Satisfactory | mdma.ch |
| Aromatic/Vinylic Halides | Acrylate (B77674) Esters | CoBr₂ / 2,2'-Bipyridine | Iron (consumable) | - | researchgate.net |
Selective Introduction of the Methylsulfonyl Moiety
An alternative synthetic strategy involves the formation of the methylsulfonyl group on a pre-existing styrene framework. This approach hinges on the selective oxidation of a corresponding thioether precursor.
Oxidation of Thioether Precursors with Controlled Selectivity
This methodology begins with the synthesis of a thioether precursor, namely Benzene, 1-ethenyl-3-(methylthio)-. The subsequent selective oxidation of the sulfide (B99878) to a sulfone yields the final product. The oxidation must be carefully controlled to avoid over-oxidation or unwanted reactions at the vinyl group.
A variety of reagents are available for the oxidation of sulfides to sulfones. organic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst. organic-chemistry.org Other methods include the use of reagents like potassium permanganate (B83412) or Selectfluor. organic-chemistry.org The oxidation of vinyl sulfides to vinyl sulfones is a well-established transformation. wikipedia.orgnih.gov The reaction can be controlled to stop at the sulfoxide stage or proceed to the sulfone. tandfonline.com For example, a sodium iodide-mediated reaction of sulfinic acids with alcohols can produce vinyl sulfones, with the solvent playing a key role in controlling the selectivity. nih.govresearchgate.net The direct oxidation of 1-ethenyl-3-(methylthio)benzene, using a system such as hydrogen peroxide with a suitable catalyst, represents a direct and efficient route to the target molecule.
Table 3: Common Reagents for Sulfide to Sulfone Oxidation
| Oxidant | Catalyst / Conditions | Substrate Scope | Selectivity | Reference |
| Hydrogen Peroxide | Tantalum Carbide | Aliphatic/Aromatic Sulfides | Sulfoxides | organic-chemistry.org |
| Hydrogen Peroxide | Niobium Carbide | Aliphatic/Aromatic Sulfides | Sulfones | organic-chemistry.org |
| Hydrogen Peroxide | Urea / Phthalic Anhydride (B1165640) | Substituted Sulfides | Sulfones | organic-chemistry.org |
| I₂O₅ | - | Aromatic Alkenes + Thiols | (E)-Vinyl Sulfones | organic-chemistry.org |
| Selectfluor | - | Sulfides | Sulfones | organic-chemistry.org |
Direct Sulfonylation Reactions on Activated Aromatics
Direct sulfonylation of an aromatic ring is a fundamental transformation in organic synthesis. The vinyl group in styrene (vinylbenzene) acts as an activating group for electrophilic aromatic substitution, increasing the electron density of the benzene ring. pearson.com However, the vinyl group is an ortho-, para-director, meaning that electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it. pearson.com
This directing effect poses a significant challenge for the synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)-, where the methylsulfonyl group is in the meta position. A direct Friedel-Crafts-type sulfonylation of styrene with an agent like methanesulfonic anhydride or methanesulfonyl chloride would be expected to yield predominantly the ortho- and para-isomers, making it an inefficient route for the desired meta-product.
| Reaction Scheme: Direct Sulfonylation of Styrene |
| Starting Material: Styrene |
| Reagent: Methanesulfonyl Chloride/AlCl₃ |
| Expected Major Products: 1-ethenyl-2-(methylsulfonyl)benzene, 1-ethenyl-4-(methylsulfonyl)benzene |
| Desired (Minor) Product: Benzene, 1-ethenyl-3-(methylsulfonyl)- |
| Challenge: Poor regioselectivity for the meta-isomer. |
Achieving meta-selectivity in the electrophilic substitution of activated rings is a persistent problem in synthetic chemistry. While some specialized catalysts or reaction conditions can alter regiochemical outcomes, the direct sulfonylation of styrene remains an unlikely primary strategy for obtaining a pure meta-substituted product.
Nucleophilic Aromatic Substitution with Sulfinate Salts
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway that relies on a different electronic demand at the aromatic core. In contrast to electrophilic substitution, SNAr is facilitated by electron-withdrawing groups on the aromatic ring. This methodology involves the displacement of a leaving group, typically a halide, by a nucleophile. mit.eduresearchgate.net
A plausible synthetic route to Benzene, 1-ethenyl-3-(methylsulfonyl)- via SNAr would involve using a meta-substituted halostyrene as the substrate and a sulfinate salt as the nucleophile.
Proposed Synthetic Route:
Starting Material: 1-bromo-3-ethenylbenzene (3-bromostyrene).
Nucleophile: Sodium methanesulfinate (B1228633) (CH₃SO₂Na).
Reaction: The methanesulfinate anion attacks the carbon bearing the bromine atom, displacing the bromide ion to form the target molecule.
The SNAr reaction on an unactivated ring (the vinyl group is activating for electrophilic, not nucleophilic, substitution) can be challenging. Therefore, this reaction often requires a catalyst, such as a copper salt, to proceed at a reasonable rate.
| Interactive Data Table: SNAr for Benzene, 1-ethenyl-3-(methylsulfonyl)- | Details |
| Substrate | 1-bromo-3-ethenylbenzene |
| Nucleophile | Sodium methanesulfinate |
| Typical Catalyst | Copper(I) iodide (CuI) |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Product | Benzene, 1-ethenyl-3-(methylsulfonyl)- |
This method's success hinges on the availability of the 3-halostyrene precursor and the efficiency of the copper-catalyzed substitution.
Radical-Mediated Sulfonylation of Alkenes
Radical reactions offer a powerful set of tools for forming carbon-sulfur bonds. researchgate.net In recent years, photocatalyzed reactions have emerged as a mild and efficient way to generate sulfonyl radicals from precursors like sodium sulfinates, sulfonyl chlorides, or sulfonyl hydrazides. researchgate.netchemrxiv.org
When applied to styrenes, radical sulfonylation reactions typically proceed via the addition of a sulfonyl radical to the carbon-carbon double bond. nih.govnih.gov This process generally follows an anti-Markovnikov regioselectivity, where the sulfonyl group attaches to the terminal carbon of the vinyl group. The resulting intermediate is a stabilized benzylic radical, which is then trapped to complete the reaction. chemrxiv.org
For instance, the electrochemical alkoxysulfonylation of styrene derivatives yields β-alkoxy sulfones. nih.gov Similarly, photocatalyzed amino-sulfonylation reactions produce amino sulfones. researchgate.net These reactions result in the functionalization of the ethyl side chain rather than the aromatic ring.
| General Outcome of Radical Sulfonylation of Styrene |
| Starting Material: Styrene derivative |
| Radical Source: R-SO₂• (from sodium sulfinate, etc.) |
| Initial Product: Benzylic radical intermediate |
| Final Product Type: β-functionalized ethylbenzene (B125841) sulfone (e.g., Ar-CH(X)-CH₂-SO₂R) |
| Observation: This pathway does not directly yield an aryl sulfone like Benzene, 1-ethenyl-3-(methylsulfonyl)-. It functionalizes the vinyl group. |
While this approach is highly effective for synthesizing various sulfonyl-containing compounds, it is not a direct route to the target molecule where the sulfonyl group is attached to the benzene ring. The methodology is designed for the difunctionalization of alkenes, not the sulfonylation of the aromatic core. chemrxiv.orgacs.org
Convergent and Divergent Synthetic Pathways to Benzene, 1-ethenyl-3-(methylsulfonyl)-
To overcome the regioselectivity issues of direct functionalization, multi-step convergent and divergent strategies are often employed. These pathways involve the sequential construction of the molecule or the coupling of pre-functionalized building blocks.
Sequential Functionalization of Benzene Core
A sequential approach involves introducing the functional groups one at a time, leveraging the directing effects of the groups already present on the ring. Two primary sequences can be envisioned for the synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)-.
Route A: Sulfonylation followed by Vinylation
Sulfonylation: Benzene is first converted to methylsulfonylbenzene. This can be achieved through Friedel-Crafts acylation with methanesulfonyl chloride and a Lewis acid catalyst.
Halogenation: The methylsulfonyl group is a strong deactivator and a meta-director. Therefore, electrophilic bromination of methylsulfonylbenzene will selectively produce 3-bromo-1-(methylsulfonyl)benzene.
Vinylation: The final ethenyl group can be installed using a palladium-catalyzed cross-coupling reaction, such as a Heck, Suzuki, or Stille reaction, by coupling the aryl bromide with a suitable vinylating agent.
Route B: Functionalization via a Diazonium Salt
Nitration: Starting with a precursor like m-nitrotoluene, which can be converted to 3-nitrostyrene.
Reduction: The nitro group is reduced to an amine, yielding 3-aminostyrene.
Diazotization: The amine is converted into a diazonium salt (3-styrenediazonium chloride) using nitrous acid at low temperatures.
Sulfonylation: The diazonium group can be replaced with a methylsulfonyl group. This can be accomplished by reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst, followed by reaction with a methyl source.
This sequential approach offers excellent control over the regiochemistry, ensuring the desired meta-substitution pattern.
Building Block Integration via Cross-Coupling Methodologies
Convergent synthesis through cross-coupling reactions is a highly efficient strategy that involves joining two complex fragments, or building blocks. nii.ac.jp For the synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)-, this would typically involve a palladium-catalyzed reaction between an aryl component and a vinyl component.
| Interactive Data Table: Cross-Coupling Strategies | Strategy 1: Suzuki Coupling | Strategy 2: Stille Coupling |
| Aryl Building Block | 3-(Methylsulfonyl)phenylboronic acid | 3-Bromo-1-(methylsulfonyl)benzene |
| Vinyl Building Block | Vinyl bromide or potassium vinyltrifluoroborate | Vinyltributylstannane |
| Catalyst System | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Pd(PPh₃)₄ |
| Advantage | Avoids toxic tin reagents | Mild reaction conditions |
| Disadvantage | Boronic acids can be unstable | Stoichiometric toxic tin byproducts |
One-Pot and Cascade Reaction Sequences
One-pot syntheses and cascade reactions represent the pinnacle of synthetic efficiency, minimizing purification steps, solvent waste, and reaction time by combining multiple transformations in a single reaction vessel. acs.orgnih.govnih.gov
Hypothetical One-Pot Synthesis: A potential one-pot procedure could be adapted from known three-component coupling reactions. acs.orgrsc.org For example, a process could be designed that couples a di-substituted benzene derivative with both a sulfur source and a vinyl source in a sequence mediated by one or more catalysts. One such hypothetical reaction might involve:
Starting with 1,3-dibromobenzene.
Selective reaction at one position with sodium methanesulfinate via a copper-catalyzed SNAr reaction.
Without isolation, addition of a palladium catalyst and a vinylating agent (e.g., vinyltributylstannane) to perform a Stille coupling at the second position.
Controlling the selectivity in such a sequence would be the primary challenge.
Cascade Reactions: A cascade reaction is a series of transformations that occur sequentially without the addition of new reagents, often triggered by a single event. nih.govacs.org While a direct cascade to form Benzene, 1-ethenyl-3-(methylsulfonyl)- is not readily apparent from established literature, one could be designed. For instance, a starting material could be synthesized that, upon heating or catalysis, undergoes an intramolecular rearrangement and elimination sequence. An example might involve a Diels-Alder reaction followed by a retro-Diels-Alder reaction that expels a small molecule and reveals the desired structure, a strategy often employed in complex natural product synthesis. nih.gov These elegant but complex sequences require careful design of the initial substrate to orchestrate the desired chemical events.
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of "Benzene, 1-ethenyl-3-(methylsulfonyl)-", this translates to exploring alternatives to traditional organic solvents, designing highly efficient and recyclable catalysts, and minimizing energy consumption.
The use of volatile organic solvents (VOCs) in organic synthesis is a major contributor to environmental pollution. Consequently, developing synthetic protocols that operate in solvent-free conditions or in environmentally benign solvents like water is a primary goal of green chemistry.
Solvent-Free Mechanochemical Synthesis:
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising solvent-free alternative. chemrxiv.orgnih.gov In a typical mechanochemical synthesis, solid reactants are ground together, often in a ball mill, to provide the energy required for the reaction to proceed. nih.govresearchgate.net This method eliminates the need for solvents, can lead to shorter reaction times, and sometimes results in the formation of products that are difficult to obtain from solution-based methods. While a specific mechanochemical synthesis for "Benzene, 1-ethenyl-3-(methylsulfonyl)-" has not been detailed in the literature, the successful synthesis of other aromatic compounds and Schiff-bases under solvent-free conditions suggests its potential applicability. chemrxiv.orgnih.gov
Aqueous Medium Synthesis:
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have low solubility in water, various techniques can be employed to facilitate reactions in aqueous media. For the synthesis of related vinyl sulfones, radical-mediated thiodesulfonylation has been shown to proceed effectively in an aqueous medium. nih.govresearchgate.net This approach avoids the use of hazardous organic solvents and simplifies product isolation. The reaction of vinyl sulfones with aryl thiols in water can lead to the formation of vinyl sulfides, demonstrating that water can be a viable medium for reactions involving sulfone-containing compounds. nih.gov
Another approach to enable reactions in or with water is the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an organic substrate and an aqueous solution of a reagent). researchgate.netorganic-chemistry.org This technique can eliminate the need for anhydrous conditions and expensive, polar aprotic solvents. nih.govamazonaws.com For the synthesis of "Benzene, 1-ethenyl-3-(methylsulfonyl)-", a phase-transfer catalyst could potentially be used to facilitate the reaction between an aqueous solution of a sulfinating agent and an organic phase containing a styrene precursor.
Ionic Liquids as Green Solvents:
Ionic liquids (ILs) are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, which reduces air pollution. chemrxiv.org They can be designed to be task-specific, acting as both the solvent and the catalyst. chemrxiv.org In the context of vinyl sulfone synthesis, ionic liquids have been used as efficient additives in copper-catalyzed coupling reactions of sulfinic acid salts with vinyl bromides, leading to good yields of the desired products. The use of an ionic liquid can also facilitate catalyst recycling. While not strictly a solvent-free or aqueous protocol, the use of recyclable ionic liquids represents a significant step towards a more sustainable synthesis.
The development of highly active and selective catalysts is crucial for minimizing waste and energy consumption in chemical synthesis. Green catalyst design focuses on using earth-abundant metals, developing heterogeneous catalysts for easy separation and reuse, and creating catalysts that can operate under mild conditions.
Photoredox Catalysis:
A promising green approach for the synthesis of functionalized styrene derivatives involves visible light-induced photoredox catalysis. chemrxiv.org This methodology uses light as a renewable energy source to drive chemical reactions at room temperature, often with high efficiency and selectivity. For instance, a three-component reaction involving a styrene derivative, a sulfinate salt, and an arylating agent can be achieved using a photocatalyst like fac-Ir(ppy)3. researchgate.net This reaction proceeds via a sequence of radical formation and combination, allowing for the simultaneous introduction of a sulfonyl group and another functional group onto the styrene backbone. chemrxiv.org
The following table summarizes the scope of a photoredox-catalyzed sulfonylation and arylation of various styrene derivatives, which serves as a model for the potential green synthesis of "Benzene, 1-ethenyl-3-(methylsulfonyl)-".
Table 1: Photocatalytic Sulfonylation and Arylation of Styrene Derivatives researchgate.net
| Entry | Styrene Derivative | Arylating Agent | Sulfinate Salt | Product | Yield (%) |
| 1 | Styrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 2-(4-cyanophenyl)-1-phenyl-1-(tosyl)ethane | 85 |
| 2 | 4-Methylstyrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 2-(4-cyanophenyl)-1-(p-tolyl)-1-(tosyl)ethane | 92 |
| 3 | 4-Methoxystyrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 2-(4-cyanophenyl)-1-(4-methoxyphenyl)-1-(tosyl)ethane | 78 |
| 4 | 4-Chlorostyrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 1-(4-chlorophenyl)-2-(4-cyanophenyl)-1-(tosyl)ethane | 88 |
| 5 | 3-Methylstyrene | 4-Cyanopyridine | Sodium p-toluenesulfinate | 2-(4-cyanophenyl)-1-(m-tolyl)-1-(tosyl)ethane | 81 |
This method is scalable and can be performed under mild conditions, making it an attractive green alternative to traditional methods.
Heterogeneous and Recyclable Catalysts:
The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, which is both economically and environmentally advantageous. For reactions involving sulfonation, sulfonated polymers have been developed as solid acid catalysts. For example, recycled poly(styrene-co-butadiene) can be sulfonated and used as a heterogeneous catalyst in esterification reactions. This approach not only provides a recyclable catalyst but also offers a method for upcycling plastic waste.
Mechanistic Elucidation of Reactivity Profiles for Benzene, 1 Ethenyl 3 Methylsulfonyl
Investigations into Olefinic Reactivity
The ethenyl group, being directly attached to the benzene (B151609) ring, is the primary site for many chemical transformations. Its reactivity is significantly modulated by the meta-positioned methylsulfonyl group, which deactivates the aromatic ring towards electrophilic substitution but activates the vinyl group as a dienophile and a Michael acceptor.
Electrophilic Addition Reactions and Regioselectivity
The addition of electrophiles across the carbon-carbon double bond of the ethenyl group is a characteristic reaction. The regioselectivity of this process is dictated by the stability of the resulting carbocation intermediate. In the case of 3-(methylsulfonyl)styrene, the addition of a protic acid like HBr proceeds via protonation of the double bond.
Two potential carbocation intermediates can be formed:
Path A: Protonation of the terminal carbon (Cβ) results in a benzylic secondary carbocation at the carbon adjacent to the ring (Cα).
Path B: Protonation of the internal carbon (Cα) results in a primary carbocation at the terminal carbon (Cβ).
The benzylic carbocation in Path A is significantly more stable due to resonance delocalization of the positive charge into the benzene ring. Although the strongly electron-withdrawing methylsulfonyl group at the meta position destabilizes this carbocation to some extent, the benzylic stabilization is the dominant factor. Therefore, the reaction proceeds preferentially through the more stable benzylic carbocation. pressbooks.pubmdpi.com This follows Markovnikov's rule, which states that the proton adds to the carbon with more hydrogen atoms, and the nucleophile (Br⁻) adds to the more substituted carbon. youtube.comlibretexts.org
The general mechanism is as follows:
The π electrons of the alkene attack the electrophile (H⁺), forming a new C-H bond on the terminal carbon and a secondary benzylic carbocation. pressbooks.pub
The nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. pressbooks.pub
This regioselectivity is a foundational principle in predicting the outcomes of such additions. nih.gov
Radical Polymerization Mechanisms
3-(methylsulfonyl)styrene can undergo radical polymerization, similar to styrene (B11656), to form poly[1-(3-methylsulfonylphenyl)ethylene]. The process is initiated by radical species generated from initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.org
The mechanism involves three main stages:
Initiation: The initiator decomposes upon heating to generate free radicals. This radical then adds to the ethenyl group of a monomer molecule, creating a new, more stable benzylic radical. libretexts.orgyoutube.com The electron-withdrawing sulfonyl group influences the reactivity of the monomer and the stability of the propagating radical.
Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly forming a long polymer chain. Each addition regenerates a benzylic radical at the growing end of the chain. libretexts.org
Termination: The polymerization ceases when two growing radical chains combine (recombination) or when one radical transfers a hydrogen atom to another (disproportionation), resulting in two non-radical polymer chains. youtube.comresearchgate.net For polystyrene, termination is dominated by recombination. researchgate.net
Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Stable Free Radical Polymerization (SFRP), can also be employed to synthesize polymers with well-defined molecular weights and low polydispersity. cmu.edunih.gov
| Mechanism | Initiator/Catalyst System (Example) | Key Features | Typical Polydispersity Index (PDI) |
|---|---|---|---|
| Free Radical Polymerization | AIBN, Benzoyl Peroxide (BPO) | Broad molecular weight distribution; simple setup. libretexts.org | > 1.5 |
| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halide / Copper Complex (e.g., CuBr/PMDETA) | Controlled/living polymerization; linear evolution of molecular weight with conversion. nih.gov | 1.1 - 1.5 |
| Stable Free Radical Polymerization (SFRP) | Nitroxides (e.g., TEMPO) | Controlled/living polymerization; particularly effective for styrene and its derivatives. cmu.edu | 1.1 - 1.4 |
Cycloaddition Reactions (e.g., Diels-Alder)
In cycloaddition reactions, the ethenyl group of 3-(methylsulfonyl)styrene typically functions as the dienophile. The electron-withdrawing nature of the methylsulfonyl group activates the double bond, making it more electrophilic and thus more reactive towards electron-rich dienes in [4+2] cycloadditions, such as the Diels-Alder reaction. wikipedia.org
The reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile (the ethenyl group) to form a six-membered ring (a cyclohexene (B86901) derivative). wikipedia.orgyoutube.com The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. youtube.com
For example, in a reaction with a symmetric diene like 1,3-butadiene, 3-(methylsulfonyl)styrene would yield a single cyclohexene adduct. With an unsymmetrical diene, a mixture of regioisomers could be formed. The high reactivity of activated dienophiles often allows these reactions to proceed under mild thermal conditions. beilstein-journals.orgrsc.org
Transition Metal-Catalyzed Functionalization at the Ethenyl Group
The ethenyl group is amenable to a variety of transition metal-catalyzed transformations, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com
Heck Reaction: In the presence of a palladium catalyst, 3-(methylsulfonyl)styrene can couple with aryl or vinyl halides to form substituted stilbene (B7821643) or diene derivatives, respectively. researchgate.net
Epoxidation: Catalysts based on transition metals like copper, manganese, or cobalt can mediate the epoxidation of the vinyl group using an oxidant such as tert-butyl hydroperoxide (TBHP), yielding 1-(methylsulfonyl)-3-(oxiran-2-yl)benzene. nih.gov
Cyclopropanation: Chiral dirhodium(II) complexes can catalyze the reaction with diazo compounds, like ethyl diazoacetate, to produce cyclopropane (B1198618) derivatives, often with high enantioselectivity. researchgate.net
| Reaction | Catalyst System (Example) | Reactant | Product Type | Reference |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂ / PPh₃ | Aryl Halide | Stilbene Derivative | researchgate.net |
| Epoxidation | Cu-MSN / TBHP | - | Epoxide (Oxirane) | nih.gov |
| Cyclopropanation | Chiral Rh(II) Complex | Ethyl Diazoacetate | Cyclopropane Carboxylate | researchgate.net |
Exploration of Sulfonyl Group Transformations
The sulfonyl group is generally stable and less reactive than the ethenyl group. However, it can undergo specific transformations under certain conditions.
Nucleophilic Substitution at the Sulfonyl Carbon or Adjacent Positions
Direct nucleophilic substitution at the tetracoordinate sulfur atom of a sulfone is a challenging reaction due to the stability of the C-S bonds. Unlike sulfonyl chlorides, where the chloride is a good leaving group, the methyl and aryl groups in a sulfone are poor leaving groups. mdpi.com Reactions typically require highly reactive nucleophiles and harsh conditions. The mechanism can proceed through an addition-elimination pathway involving a hypervalent sulfur intermediate (a sulfurane). mdpi.comscispace.com
A more plausible reaction involving nucleophiles is the conjugate or Michael-type addition to the ethenyl group. The powerful electron-withdrawing sulfonyl group makes the β-carbon of the vinyl group electrophilic and susceptible to attack by soft nucleophiles like thiolates or amines. This reaction would form a carbanion intermediate stabilized by the adjacent sulfonyl group.
Reduction Chemistry of Sulfones
The sulfonyl group is generally characterized by its high stability and resistance to a wide range of chemical transformations. However, under specific reductive conditions, the sulfone moiety in compounds like Benzene, 1-ethenyl-3-(methylsulfonyl)- can be targeted. The reduction of aryl and vinyl sulfones can proceed through various pathways, often leading to the cleavage of the carbon-sulfur bond.
Removal of the sulfonyl group from a vinylic carbon can be accomplished through reductive methods or via addition-elimination processes where the sulfonyl group is replaced by another substituent. nih.gov Radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols provides a pathway to vinyl sulfides, effectively replacing the sulfonyl group. nih.gov
Commonly employed reagents for the reduction of the sulfone group are strong reducing agents. The specific products of the reduction depend heavily on the reagent used and the reaction conditions.
Table 1: Selected Methods for the Reduction of Sulfones
| Reagent/Method | Product Type | Comments |
|---|---|---|
| Samarium(II) iodide | Alkane | Effective for reductive cleavage of C-S bond in sulfones. |
| Sodium amalgam | Alkane | A classical method for desulfonylation. |
| Raney Nickel | Alkane | Often used for desulfurization, though conditions can be harsh. |
| Lithium aluminum hydride (LiAlH₄) | Sulfide (B99878) or Alkane | Can reduce sulfones, though it is less common than for other functional groups. The outcome can vary. |
For Benzene, 1-ethenyl-3-(methylsulfonyl)-, selective reduction of the sulfone group without affecting the vinyl group or the aromatic ring requires carefully chosen conditions. The vinyl group itself can be susceptible to reduction, for instance, through catalytic hydrogenation, which would yield Benzene, 1-ethyl-3-(methylsulfonyl)-. Therefore, chemoselective reduction of the sulfone is a significant synthetic challenge.
Oxidative Transformations of the Sulfonyl Moiety
The sulfonyl group represents a high oxidation state of sulfur (S(VI)) and is generally resistant to further oxidation under typical laboratory conditions. tandfonline.com The synthesis of sulfones is most commonly achieved through the oxidation of the corresponding sulfides, using a variety of oxidizing agents such as hydrogen peroxide, peroxy acids, or potassium hydrogen persulfate (Oxone). tandfonline.comorganic-chemistry.orgacsgcipr.org This oxidation typically proceeds via a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. acs.org
Despite this inherent stability, research has shown that under specific and unconventional conditions, the sulfonyl group in aromatic sulfones can undergo oxidative transformation. One such reported transformation is the conversion of aromatic sulfones to sulfonic acids. This reaction has been observed to occur spontaneously in microdroplets under ambient conditions without the need for added catalysts or reagents. nsf.govresearchgate.netnih.govacs.org
The proposed mechanism for this transformation involves the water radical cation, (H₂O)⁺•, which is thought to be generated at the air-solvent interface of the microdroplet. nsf.govresearchgate.netnih.gov This radical cation attacks the sulfone, leading to a radical cation adduct, which then undergoes a 1,2-aryl migration and C-O cleavage to yield the sulfonic acid. nsf.govresearchgate.netnih.govacs.org A significant finding from these studies is that this oxidation is highly dependent on the electronic nature of the aromatic ring, requiring the presence of a strong electron-donating group (like a hydroxyl group in the para-position) to facilitate the reaction. nsf.govresearchgate.netnih.govacs.org Given that Benzene, 1-ethenyl-3-(methylsulfonyl)- lacks a strong electron-donating group, its conversion to the corresponding sulfonic acid via this specific pathway would be expected to be inefficient.
Role as an Activating or Directing Group in Aromatic Reactions
The methylsulfonyl (–SO₂CH₃) group exerts a significant influence on the reactivity of the aromatic ring to which it is attached. Due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur, the sulfonyl group is a potent electron-withdrawing group (EWG). wikipedia.orgmasterorganicchemistry.com
This electron-withdrawing nature has two primary consequences for aromatic reactions:
Ring Deactivation: The sulfonyl group withdraws electron density from the benzene ring through both inductive (-I) and resonance (-M) effects. masterorganicchemistry.com This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, the methylsulfonyl group is classified as a deactivating group for electrophilic aromatic substitution (SₑAr) reactions. wikipedia.orgmasterorganicchemistry.com
Directing Effects: In electrophilic aromatic substitution, deactivating groups generally direct incoming electrophiles to the meta position. wikipedia.orglibretexts.orgorganicchemistrytutor.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack.
Conversely, for nucleophilic aromatic substitution (SₙAr), the electron-withdrawing sulfonyl group acts as an activating group. wikipedia.orglibretexts.org By pulling electron density out of the ring, it makes the ring more susceptible to attack by nucleophiles. youtube.comyoutube.com This activation is most effective when the sulfonyl group is positioned ortho or para to a leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.orglibretexts.org
Aromatic Ring Reactivity Studies
Electrophilic Aromatic Substitution Patterns and Directing Effects
The regiochemical outcome of electrophilic aromatic substitution on Benzene, 1-ethenyl-3-(methylsulfonyl)- is determined by the combined directing effects of the ethenyl (vinyl) and methylsulfonyl substituents. These two groups have opposing influences on the reaction.
Methylsulfonyl Group (–SO₂CH₃): As a strong electron-withdrawing group, it is deactivating and a meta-director. wikipedia.orgmasterorganicchemistry.comlibretexts.org It will direct incoming electrophiles to the positions meta to itself, which are positions 2, 4, and 6.
Ethenyl Group (–CH=CH₂): The vinyl group is generally considered a weakly activating group. It can donate electron density to the ring via resonance, making it an ortho-, para-director. It will direct incoming electrophiles to positions 2 and 4.
Table 2: Analysis of Potential Electrophilic Substitution Sites
| Position | Influence of –SO₂CH₃ (at C3) | Influence of –CH=CH₂ (at C1) | Combined Effect | Predicted Reactivity |
|---|---|---|---|---|
| C2 | meta | ortho | meta to –SO₂CH₃, ortho to –CH=CH₂ | Favorable. Activated by vinyl, meta to sulfonyl. |
| C4 | meta | para | meta to –SO₂CH₃, para to –CH=CH₂ | Favorable. Activated by vinyl, meta to sulfonyl. |
| C5 | ortho | meta | ortho to –SO₂CH₃, meta to –CH=CH₂ | Unfavorable. Strongly deactivated by sulfonyl. |
| C6 | meta | ortho | meta to –SO₂CH₃, ortho to –CH=CH₂ | Favorable. Activated by vinyl, meta to sulfonyl. |
Based on this analysis, electrophilic attack is most likely to occur at positions 2, 4, and 6. Position 4 is para to the activating vinyl group, and positions 2 and 6 are ortho. Steric hindrance from the adjacent vinyl group might slightly disfavor attack at the 2 and 6 positions compared to the 4 position. Therefore, a mixture of products would be expected, with the major isomers likely resulting from substitution at positions 4 and 2/6. The strongly deactivating sulfonyl group would likely make harsh reaction conditions necessary for reactions like nitration or halogenation. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution on Activated Benzene Ring
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org The methylsulfonyl group in Benzene, 1-ethenyl-3-(methylsulfonyl)- strongly activates the ring toward nucleophilic attack. youtube.comyoutube.com
The standard SₙAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.org
Addition: A nucleophile attacks the aromatic ring at a carbon bearing a suitable leaving group (typically a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring.
For this mechanism to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group to provide resonance stabilization for the Meisenheimer complex. libretexts.orgyoutube.com In the case of Benzene, 1-ethenyl-3-(methylsulfonyl)-, there is no inherent leaving group like a halogen on the ring. If a derivative, such as Benzene, 1-chloro-2-ethenyl-4-(methylsulfonyl)-, were used, the chlorine atom at C1 would be ortho to the sulfonyl group at C4, making it susceptible to displacement by a nucleophile.
In the absence of a leaving group and strong activating groups in the ortho/para positions, nucleophilic substitution can sometimes proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org This, however, typically requires very strong basic conditions.
Oxidative Polymerization of the Aromatic Nucleus
The term "oxidative polymerization" can refer to several processes. In the context of Benzene, 1-ethenyl-3-(methylsulfonyl)-, the most probable pathway for polymerization involves the vinyl group, a reaction that can be initiated under oxidative conditions.
Vinyl monomers, such as styrene, readily undergo polymerization. Oxidative polymerization of vinyl compounds can be initiated by systems like molecular oxygen in the presence of N-hydroxyphthalimide (NHPI). researchgate.net This process involves the formation of radical species that initiate the chain polymerization of the vinyl group. researchgate.nettudelft.nl The result is a polymer with a long carbon chain and the substituted benzene rings as pendant groups. The aromatic nucleus itself does not typically become part of the polymer backbone in this type of polymerization.
While the direct oxidative polymerization of the benzene ring itself is not a common reaction, some studies have shown that certain aromatic compounds, like arylamines, can undergo oxidative polymerization where the aromatic rings are linked together. beilstein-journals.org However, for a deactivated ring like the one in Benzene, 1-ethenyl-3-(methylsulfonyl)-, this is a much less likely pathway than polymerization through the reactive vinyl group. The presence of the electron-withdrawing sulfonyl group would make the aromatic ring less susceptible to the oxidative coupling reactions required for such a polymerization. Therefore, under oxidative polymerization conditions, it is expected that Benzene, 1-ethenyl-3-(methylsulfonyl)- would primarily react at the ethenyl group to form a polystyrene-type polymer.
Kinetics and Thermodynamics of Key Transformations
A thorough understanding of the reactivity of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" would necessitate detailed investigations into the kinetics and thermodynamics of its reactions.
Rate Determinations of Elementary Steps
To date, no studies have been published that report the rate determinations for elementary steps in reactions involving "Benzene, 1-ethenyl-3-(methylsulfonyl)-". Such research would involve monitoring the concentration of reactants and products over time for reactions like Michael additions, polymerizations, or cycloadditions. This would allow for the determination of the reaction order and the rate constants (k) for each fundamental step of the reaction mechanism. For instance, in a hypothetical Michael addition with a nucleophile (Nu-), the elementary steps would include the nucleophilic attack on the β-carbon of the vinyl group and subsequent protonation. The rate law for such a process would be derived from the slowest, or rate-determining, step. researchgate.netresearchgate.net
Activation Energy and Reaction Coordinate Analyses
There is no available data on the activation energies (Ea) or reaction coordinate diagrams for transformations of "Benzene, 1-ethenyl-3-(methylsulfonyl)-". This information is typically obtained through computational modeling (e.g., using Density Functional Theory) or by studying the temperature dependence of reaction rates (using the Arrhenius equation). rsc.org A reaction coordinate diagram would visually represent the energy changes as the reaction progresses from reactants to products, showing the energy of transition states and any intermediates. For example, in a Diels-Alder reaction, the analysis would provide the activation barriers for the formation of the endo and exo products, offering insight into the kinetic feasibility of the reaction. masterorganicchemistry.com
Stereochemical Outcomes of Reactions
Specific studies on the stereochemical outcomes of reactions involving "Benzene, 1-ethenyl-3-(methylsulfonyl)-" are absent from the literature. The presence of the vinyl group suggests that reactions such as additions or polymerizations could lead to the formation of new stereocenters. Understanding the stereoselectivity (e.g., enantioselectivity or diastereoselectivity) would require experimental analysis of the product mixture, often using techniques like chiral chromatography or NMR spectroscopy. For instance, the biotransformation of the related compound, styrene, has been shown to produce stereoisomeric metabolites. nih.gov Similar detailed studies would be needed for the title compound.
Thermodynamic Stability of Intermediates and Products
Quantitative data on the thermodynamic stability of intermediates and products resulting from reactions of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" is not available. Such data, typically expressed as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation, is crucial for understanding the position of chemical equilibria and the relative stability of different possible products. For example, in a reaction that can yield both a kinetic and a thermodynamic product, the thermodynamic product is the more stable one, having a lower Gibbs free energy. masterorganicchemistry.com Determining these values would require calorimetric measurements or high-level computational studies.
Advanced Spectroscopic and Diffraction Based Structural Analyses
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Benzene (B151609), 1-ethenyl-3-(methylsulfonyl)-, a suite of NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's dynamic features.
To definitively assign the complex NMR spectra of 3-vinylphenyl methyl sulfone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the vinyl group protons and the aromatic protons, in addition to a singlet for the methyl sulfonyl group. The vinyl protons would exhibit characteristic splitting patterns (geminal, cis, and trans couplings). The aromatic protons on the 1,3-disubstituted benzene ring would display a more complex splitting pattern due to their various coupling interactions.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal discrete resonances for each unique carbon atom in the molecule, including the two vinyl carbons, the four distinct aromatic carbons, and the methyl carbon of the sulfonyl group.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for identifying proton-proton coupling networks. This would allow for the unambiguous assignment of adjacent protons, such as those within the vinyl group and the neighboring protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly aiding in the assignment of the ¹³C spectrum.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Hα (vinyl) | ~5.5-6.0 | Cβ | C-aromatic |
| Hβ (vinyl, cis) | ~5.2-5.7 | Cα | C-aromatic |
| Hβ (vinyl, trans) | ~5.7-6.2 | Cα | C-aromatic |
| Aromatic-H | ~7.5-8.0 | Aromatic-C | C-vinyl, C-sulfonyl |
| CH₃ (sulfonyl) | ~3.0-3.5 | CH₃-C | C-aromatic |
Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes such as conformational changes or restricted rotation. For 3-vinylphenyl methyl sulfone, DNMR could potentially provide insights into the rotational barrier around the C(aryl)-S bond and the C(aryl)-C(vinyl) bond. By analyzing changes in the lineshapes of the NMR signals as a function of temperature, thermodynamic parameters for these conformational exchanges could be determined.
Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. For a crystalline sample of Benzene, 1-ethenyl-3-(methylsulfonyl)-, ssNMR could reveal details about the molecular packing in the crystal lattice, the presence of different polymorphs, and the local environment of the atoms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of 3-vinylphenyl methyl sulfone would exhibit a series of characteristic absorption bands corresponding to the vibrations of its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| C-H (vinyl) | Stretching | 3100-3000 | Medium | Medium |
| C-H (aromatic) | Stretching | 3100-3000 | Medium | Medium |
| C=C (vinyl) | Stretching | 1640-1620 | Medium | Strong |
| C=C (aromatic) | Stretching | 1600-1450 | Medium-Strong | Medium-Strong |
| S=O (sulfonyl) | Asymmetric Stretching | 1350-1300 | Strong | Weak |
| S=O (sulfonyl) | Symmetric Stretching | 1160-1120 | Strong | Medium |
| C-H (vinyl) | Out-of-plane bending | 1000-900 | Strong | Weak |
| C-H (aromatic) | Out-of-plane bending | 900-675 | Strong | Weak |
| C-S | Stretching | 800-600 | Medium | Medium |
Subtle changes in the vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), can be correlated with different molecular conformations. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer(s) of the molecule in the gas phase or in solution. For 3-vinylphenyl methyl sulfone, this analysis could help determine the preferred orientation of the vinyl and methylsulfonyl groups relative to the benzene ring.
In Situ Monitoring of Reaction Progress via IR Spectroscopy
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. atomfair.combruker.comyoutube.com For the synthesis or subsequent reactions of Benzene, 1-ethenyl-3-(methylsulfonyl)-, this method allows for the continuous tracking of the concentrations of reactants, products, and byproducts by observing changes in their characteristic vibrational bands. fraunhofer.desociedadpolimerica.org.mx
The progress of reactions involving the vinyl or methylsulfonyl groups can be effectively monitored. For instance, during a polymerization reaction of the ethenyl group, the disappearance of the characteristic C=C stretching vibration of the vinyl group can be followed. Similarly, any reaction that modifies the sulfone group would result in noticeable changes in the S=O stretching frequencies.
Key vibrational modes that can be monitored for "Benzene, 1-ethenyl-3-(methylsulfonyl)-" include:
Vinyl Group: The C=C stretching vibration, typically observed in the range of 1630-1640 cm⁻¹, is a key indicator of the presence of the unreacted vinyl moiety. The out-of-plane C-H bending vibrations of the vinyl group, usually found between 910 and 990 cm⁻¹, also serve as valuable markers.
Methylsulfonyl Group: The strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bond in the sulfone group appear in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. researchgate.net Changes in the electronic environment of the sulfone group due to reaction will be reflected in shifts of these band positions.
Benzene Ring: The aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹) and the C-H stretching and bending vibrations provide information about the substitution pattern and electronic state of the benzene ring.
The following interactive table provides a summary of the key IR bands that would be monitored during a hypothetical reaction involving the vinyl group of Benzene, 1-ethenyl-3-(methylsulfonyl)-.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change During Reaction |
| Ethenyl (Vinyl) | C=C Stretch | 1630-1640 | Decrease in intensity |
| Ethenyl (Vinyl) | =C-H Out-of-plane bend | 910-990 | Decrease in intensity |
| Methylsulfonyl | Asymmetric S=O Stretch | 1300-1350 | Stable (unless involved) |
| Methylsulfonyl | Symmetric S=O Stretch | 1120-1160 | Stable (unless involved) |
By continuously acquiring IR spectra during a reaction, a three-dimensional plot of absorbance versus wavenumber and time can be generated, allowing for the creation of concentration profiles for the various species involved. youtube.com This real-time data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading. youtube.com
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The electronic absorption spectrum of Benzene, 1-ethenyl-3-(methylsulfonyl)- is primarily determined by the chromophores present in the molecule: the styrenyl system (a vinyl group conjugated with a benzene ring) and the methylsulfonyl-substituted benzene ring. The interplay of these groups dictates the energies of the electronic transitions.
The styrene (B11656) chromophore typically exhibits two main absorption bands. researchgate.netnist.govaatbio.com The more intense band, corresponding to a π → π* transition, is usually observed at shorter wavelengths, while a weaker, longer-wavelength band arises from a transition to a different excited state. The presence of the electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the meta position of the benzene ring is expected to influence these transitions. Electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the nature of the electronic transition and the position of the substituent. researchgate.net
For Benzene, 1-ethenyl-3-(methylsulfonyl)-, the primary electronic transitions are expected to be of the π → π* type, originating from the conjugated system of the benzene ring and the vinyl group. The methylsulfonyl group, being a strong electron-withdrawing group, will modulate the energy levels of the molecular orbitals involved in these transitions.
A hypothetical UV-Vis absorption spectrum for Benzene, 1-ethenyl-3-(methylsulfonyl)- in a non-polar solvent is presented in the table below.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~250-260 | High |
| π → π (benzenoid) | ~280-290 | Moderate |
The exact positions and intensities of these absorption bands would be influenced by the solvent environment.
Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This change is due to differential solvation of the ground and excited states of the molecule. wikipedia.org Molecules with a significant difference in dipole moment between their ground and excited states often exhibit strong solvatochromism. nih.gov
For Benzene, 1-ethenyl-3-(methylsulfonyl)-, the presence of the strongly electron-withdrawing methylsulfonyl group and the π-system of the styrenyl moiety can lead to a charge-transfer character in the excited state. This would result in a larger dipole moment in the excited state compared to the ground state. Consequently, an increase in solvent polarity would stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption spectrum (positive solvatochromism). wikipedia.org
Thermochromism , the change in color with temperature, is less commonly observed for simple organic molecules in solution unless there is a specific temperature-dependent equilibrium, such as aggregation or a conformational change that significantly alters the electronic structure. For Benzene, 1-ethenyl-3-(methylsulfonyl)-, significant thermochromic behavior in solution is not strongly anticipated under normal conditions.
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. In the context of Benzene, 1-ethenyl-3-(methylsulfonyl)-, this technique could be employed to investigate the electronic structure of its radical ions.
By applying a potential to a solution of the compound, it can be either oxidized to a radical cation or reduced to a radical anion. The UV-Vis spectra of these transient species can then be recorded. The electron-withdrawing methylsulfonyl group would make the reduction of the π-system more facile, while the styrenyl portion provides an extended conjugation pathway to stabilize the resulting radical anion.
The spectroelectrochemical analysis would reveal new absorption bands in the visible or near-infrared region corresponding to electronic transitions within the radical ions. This information is valuable for understanding the electronic structure of the molecule in its different redox states and can be correlated with molecular orbital calculations.
Mass Spectrometry and Related Hyphenated Techniques
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. researchgate.net For Benzene, 1-ethenyl-3-(methylsulfonyl)-, with a molecular formula of C₉H₁₀O₂S, the theoretical exact mass of the monoisotopic molecular ion [M]⁺˙ can be calculated.
The presence of sulfur is particularly useful in HRMS, as its isotopic pattern (³²S, ³³S, ³⁴S) can be resolved and provides a characteristic signature that aids in confirming the elemental composition.
The following table details the theoretical exact masses of the molecular ion and its most abundant isotopologues.
| Ion | Molecular Formula | Theoretical Exact Mass (Da) |
| [M]⁺˙ | C₉H₁₀³²SO₂ | 182.04015 |
| [M+1]⁺˙ | C₈¹³CH₁₀³²SO₂ | 183.04350 |
| [M+2]⁺˙ | C₉H₁₀³⁴SO₂ | 184.03545 |
By comparing the experimentally measured mass to the theoretical mass with a high degree of accuracy (typically within a few parts per million), the elemental formula can be confidently assigned, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides further structural information. For Benzene, 1-ethenyl-3-(methylsulfonyl)-, characteristic fragmentation pathways would involve the loss of the methyl group, the sulfonyl group, or rearrangements involving the vinyl group. chemguide.co.uklibretexts.orgslideshare.netlibretexts.org A common fragmentation for aromatic sulfones is the loss of SO₂ (64 Da). nih.gov
A plausible fragmentation pattern is outlined below:
Loss of a methyl radical: [M - CH₃]⁺
Loss of the methylsulfonyl group: [M - SO₂CH₃]⁺
Loss of sulfur dioxide: [M - SO₂]⁺˙
Cleavage of the vinyl group: [M - C₂H₃]⁺
The relative intensities of these fragment ions would depend on their stability and the ionization method used. slideshare.net
X-ray Diffraction Crystallography
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure of a compound. nih.gov This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional map of the electron density within the crystal. From this map, the precise position of each atom in the molecule can be determined, yielding exact bond lengths, bond angles, and torsional angles. mdpi.com
For "Benzene, 1-ethenyl-3-(methylsulfonyl)-", a successful single-crystal XRD analysis would confirm the connectivity of the atoms, the planarity of the benzene ring, and the geometry of the methylsulfonyl and ethenyl groups. It would also provide the absolute configuration of the molecule within the crystal lattice. While a specific crystal structure for this compound is not publicly documented, data from closely related structures, such as those containing a methylsulfonyl-phenyl moiety, show the typical tetrahedral geometry around the sulfur atom and the expected aromatic C-C bond lengths. researchgate.net
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic diffractogram, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.
PXRD is invaluable for characterizing the bulk properties of "Benzene, 1-ethenyl-3-(methylsulfonyl)-". It can be used to:
Confirm phase identity: By comparing the experimental pattern to a reference pattern (if available) or one calculated from single-crystal data.
Assess bulk purity: The presence of crystalline impurities would result in additional peaks in the diffractogram.
Identify polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
Analyze crystallinity: The sharpness of the diffraction peaks relates to the degree of crystalline order in the sample. Broad, poorly defined peaks may indicate an amorphous or poorly crystalline material. researchgate.net
In the solid state, the packing of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" molecules within the crystal lattice is governed by a variety of non-covalent intermolecular interactions. chimia.ch The methylsulfonyl group is a key player in these interactions. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming hydrogen bonds with suitable donor molecules, such as co-crystallized solvents or other functional groups in neighboring molecules. nih.govfrontiersin.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These calculations provide detailed insights into the geometry, electronic structure, and charge distribution of "Benzene, 1-ethenyl-3-(methylsulfonyl)-."
The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For "Benzene, 1-ethenyl-3-(methylsulfonyl)-," this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Conformational analysis is particularly important for this compound due to the rotational freedom around the C-S bond of the methylsulfonyl group and the C-C bond of the ethenyl group. Different arrangements of these groups relative to the benzene (B151609) ring can lead to various conformers with distinct energy levels. For instance, studies on similar sulfone-containing molecules, such as ethyl methyl sulfone, have revealed the existence of multiple stable conformers (gauche and anti) arising from rotation around the C-S bond. researchgate.netysu.am A relaxed potential energy surface (PES) scan, where the energy of the system is calculated for systematic changes in a specific dihedral angle, can identify the most stable conformers of "Benzene, 1-ethenyl-3-(methylsulfonyl)-." The conformer with the global minimum energy is the most populated at equilibrium.
Table 1: Representative Optimized Geometrical Parameters for a Phenyl Sulfone Moiety (Illustrative)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C-S | 1.77 | |
| S=O | 1.45 | |
| C-C (aromatic) | 1.39 | |
| O=S=O ~120 | ||
| C-S-O ~108 | ||
| C-S-C ~105 |
Note: This table provides illustrative values based on general findings for phenyl sulfone compounds. Specific values for "Benzene, 1-ethenyl-3-(methylsulfonyl)-" would require dedicated DFT calculations.
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. ysu.am For "Benzene, 1-ethenyl-3-(methylsulfonyl)-," the electron-withdrawing nature of the methylsulfonyl group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted styrene (B11656). This would suggest an increased reactivity towards nucleophilic attack.
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | ~ -7.0 eV |
| LUMO Energy | ELUMO | - | ~ -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.5 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 4.25 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.75 eV |
| Global Electrophilicity | ω | χ² / (2η) | ~ 3.28 eV |
Note: These are illustrative values for a substituted aromatic sulfone and would need to be specifically calculated for "Benzene, 1-ethenyl-3-(methylsulfonyl)-."
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Typically, red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions with intermediate electrostatic potential. researchgate.net
For "Benzene, 1-ethenyl-3-(methylsulfonyl)-," the MEP surface would likely show negative potential (red) around the oxygen atoms of the sulfonyl group, highlighting their nucleophilic character. The hydrogen atoms of the methyl and ethenyl groups, as well as the regions around the sulfonyl sulfur atom, would likely exhibit a positive potential (blue), indicating their electrophilic nature. The ethenyl group's double bond would also be an area of interest, with its π-electron cloud influencing the local electrostatic potential.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a higher-order effect that becomes important in strong electric fields and is related to a molecule's nonlinear optical (NLO) properties. Molecules with large dipole moments and extended π-electron systems, such as "Benzene, 1-ethenyl-3-(methylsulfonyl)-," can exhibit significant polarizability and hyperpolarizability. These properties are of interest for applications in materials science, particularly in the development of NLO materials.
Table 3: Predicted Electronic Properties (Illustrative)
| Property | Symbol | Illustrative Value |
| Dipole Moment | µ | ~ 4.5 D |
| Mean Polarizability | α | ~ 150 a.u. |
| First Hyperpolarizability | β | ~ 10⁻³⁰ esu |
Note: These values are illustrative and based on general trends for similar molecules. Specific calculations are required for "Benzene, 1-ethenyl-3-(methylsulfonyl)-."
Reaction Mechanism Prediction and Validation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energy changes and structural transformations that occur as reactants are converted into products.
A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. researchgate.net Locating the TS allows for the calculation of the activation energy, a critical factor in determining the reaction rate. Various computational algorithms are available for locating transition states on the potential energy surface.
Once a transition state has been located, its identity must be confirmed by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Further validation is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.netresearchgate.netresearchgate.netnih.gov The IRC path traces the minimum energy pathway from the transition state down to the reactants and products, thus confirming that the located TS indeed connects the desired chemical species. researchgate.netresearchgate.netresearchgate.netnih.gov
For "Benzene, 1-ethenyl-3-(methylsulfonyl)-," potential reactions of interest for mechanistic studies include electrophilic additions to the vinyl group or nucleophilic substitution at the sulfonyl sulfur. For example, in a [3+2] cycloaddition reaction involving phenyl vinyl sulphone, a related compound, DFT calculations have been used to locate the transition states and determine the regioselectivity and stereoselectivity of the reaction. mdpi.com Similar studies could be applied to "Benzene, 1-ethenyl-3-(methylsulfonyl)-" to predict its behavior in various chemical transformations.
Spectroscopic Property Simulations
Computational methods are routinely used to predict and interpret spectroscopic data, providing a direct link between the calculated molecular structure and experimental measurements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR parameters through computational means is a valuable tool for confirming or assigning structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating NMR chemical shifts.
For "Benzene, 1-ethenyl-3-(methylsulfonyl)-," a computational study would predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions can be high, often with RMS errors of less than 0.1 ppm for ¹H shifts, when appropriate theoretical levels and basis sets are used. liverpool.ac.uk Such calculations would be invaluable for distinguishing between this isomer and others, such as the 2- or 4-substituted analogues.
Below is a hypothetical table illustrating the kind of data that would be generated.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.0 | 125 - 140 |
| Vinylic CH | 5.5 - 7.0 | 115 - 135 |
| Vinylic CH₂ | 5.0 - 5.5 | |
| Methyl SO₂ | 3.0 - 3.5 | 40 - 45 |
Note: This table is illustrative and does not represent actual calculated data for the compound.
Simulations of infrared (IR) and Raman spectra are conducted by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding intensities. These calculations help in the assignment of complex experimental spectra.
For "Benzene, 1-ethenyl-3-(methylsulfonyl)-," key vibrational modes that would be targeted for simulation include:
S=O stretching frequencies: Typically strong in the IR spectrum, appearing in the 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) regions.
C=C stretching of the vinyl group: Around 1630 cm⁻¹.
C-H out-of-plane bending of the substituted benzene ring: These bands in the 650-900 cm⁻¹ region are characteristic of the substitution pattern.
Comparing the computed spectrum with an experimental one can confirm the compound's identity and provide insights into its conformational preferences.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states.
A TD-DFT calculation for "Benzene, 1-ethenyl-3-(methylsulfonyl)-" would predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands. The electronic transitions would likely involve π → π* transitions within the aromatic ring and the vinyl group. The sulfonyl group, while not a chromophore in the same way, can influence the electronic structure and thus the absorption spectrum through its electron-withdrawing nature. Explicit solvent models can improve the accuracy of these predictions. nih.gov
Non-Covalent Interaction Analysis
Non-covalent interactions are crucial in determining the three-dimensional structure of molecules in the solid state and their interactions with other molecules. nih.gov These interactions include hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov
Analysis methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. nih.gov For "Benzene, 1-ethenyl-3-(methylsulfonyl)-," an NCI analysis could reveal:
Intramolecular interactions: Potential weak hydrogen bonds between the vinyl or methyl hydrogens and the oxygen atoms of the sulfonyl group.
Intermolecular interactions: In a simulated dimer or crystal lattice, this analysis would highlight C-H···O interactions and potential π-stacking between benzene rings, which govern the crystal packing. nih.govnih.gov These interactions are visualized as surfaces between the interacting fragments. nih.gov
Understanding these forces is fundamental to predicting the crystal structure and physical properties of the compound.
Hydrogen Bonding Networks and Strengths
Hydrogen bonding is a critical intermolecular force that influences the physical state, solubility, and crystal packing of a compound. For Benzene, 1-ethenyl-3-(methylsulfonyl)-, the potential for hydrogen bonding is primarily associated with the oxygen atoms of the methylsulfonyl group acting as hydrogen bond acceptors. The hydrogen atoms attached to the vinyl group and the benzene ring are generally weak hydrogen bond donors.
A comprehensive computational study would typically involve:
Geometry Optimization: Calculating the most stable arrangements (dimers, trimers, etc.) of the molecules.
Interaction Energy Calculation: Determining the strength of the hydrogen bonds, often corrected for basis set superposition error (BSSE).
Vibrational Frequency Analysis: Identifying the shifts in the vibrational frequencies (e.g., of the C-H bonds) upon hydrogen bond formation.
Data on specific hydrogen bonding networks and their strengths for Benzene, 1-ethenyl-3-(methylsulfonyl)- are not available in the reviewed literature.
Pi-Stacking and Van der Waals Interactions
The aromatic ring in Benzene, 1-ethenyl-3-(methylsulfonyl)- facilitates π-π stacking interactions, a key non-covalent force in the organization of aromatic molecules in condensed phases. These interactions, along with the more general van der Waals forces, are crucial for understanding the molecule's crystal structure and its interactions with other molecules. The presence of the electron-withdrawing methylsulfonyl group can influence the nature and strength of these π-π stacking interactions.
Theoretical investigations would typically explore:
Potential Energy Surfaces: Mapping the interaction energy as a function of the distance and orientation of two or more molecules to identify the most stable stacking configurations (e.g., parallel-displaced, T-shaped).
Energy Decomposition Analysis (EDA): Partitioning the total interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components to understand the nature of the forces at play.
Detailed research findings and data tables for π-stacking and van der Waals interactions specific to Benzene, 1-ethenyl-3-(methylsulfonyl)- are not documented in the available scientific literature.
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization
Natural Bonding Orbital (NBO) analysis is a computational method used to interpret the electronic wavefunction in terms of localized bonds, lone pairs, and delocalization effects. nih.govnist.govnih.gov For Benzene, 1-ethenyl-3-(methylsulfonyl)-, NBO analysis would provide a quantitative picture of electron density distribution and charge delocalization.
Key insights from an NBO analysis would include:
Natural Atomic Charges: Calculating the charge on each atom, which would reveal the electron-withdrawing effect of the methylsulfonyl group.
Hybridization: Describing the hybridization of the atomic orbitals involved in bonding.
Donor-Acceptor Interactions: Quantifying the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This would highlight conjugation effects between the vinyl group, the benzene ring, and the sulfonyl group.
The interaction between the π-system of the benzene ring and the vinyl group, and the influence of the strongly electron-withdrawing sulfonyl group, would be of particular interest.
Specific NBO analysis data, including tables of natural charges or donor-acceptor interaction energies for Benzene, 1-ethenyl-3-(methylsulfonyl)-, are not available in the current body of scientific literature.
Exploration of Polymeric and Supramolecular Assembly
Polymerization Studies of Benzene (B151609), 1-ethenyl-3-(methylsulfonyl)- as a Monomer
The polymerization of Benzene, 1-ethenyl-3-(methylsulfonyl)- can be achieved through several radical polymerization techniques. The kinetics and control over the polymerization process are crucial for synthesizing polymers with desired molecular weights and architectures.
Radical Polymerization Kinetic Investigations
While specific kinetic data for the radical polymerization of Benzene, 1-ethenyl-3-(methylsulfonyl)- is not extensively documented in publicly available literature, the behavior can be inferred from studies on other substituted styrenes. The methylsulfonyl group is a strong electron-withdrawing group, which is expected to influence the reactivity of the vinyl group. In the free radical polymerization of substituted styrenes, electron-withdrawing substituents have been shown to increase the polymerization rate. cmu.edu This effect is attributed to the stabilization of the propagating radical through resonance and inductive effects.
Rp = kp[M][P•]
where:
kp is the propagation rate constant
[M] is the monomer concentration
[P•] is the concentration of the propagating polymer radicals
The concentration of propagating radicals is dependent on the rate of initiation and termination. For a typical radical polymerization, the rate is proportional to the square root of the initiator concentration. It is anticipated that the polymerization of Benzene, 1-ethenyl-3-(methylsulfonyl)- would adhere to these fundamental kinetic principles.
A study on the free radical polymerization of a structurally similar monomer, 4-Vinylbenzylphenylsulfone, initiated by azobisisobutyronitrile (AIBN), demonstrated that the rate of polymerization was dependent on both the monomer and initiator concentrations. researchgate.net This suggests that Benzene, 1-ethenyl-3-(methylsulfonyl)- would likely exhibit similar kinetic behavior.
Controlled Radical Polymerization (CRP) Techniques (e.g., ATRP, RAFT)
Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.
Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully employed for the polymerization of a wide range of substituted styrenes. cmu.edu Monomers with electron-withdrawing substituents, similar to the methylsulfonyl group in Benzene, 1-ethenyl-3-(methylsulfonyl)-, generally exhibit good control in ATRP, leading to polymers with low PDI values (Mw/Mn < 1.5). cmu.edu The electron-withdrawing nature of the substituent is thought to enhance the equilibrium constant for the atom transfer process, contributing to a more controlled polymerization. cmu.edu For instance, the ATRP of styrene (B11656) in the presence of benzenesulfonyl chloride as a chain transfer agent has been investigated, indicating the compatibility of sulfonyl groups with ATRP systems. researchgate.net
Copolymerization with Diverse Monomers
Copolymerization of Benzene, 1-ethenyl-3-(methylsulfonyl)- with other vinyl monomers allows for the tailoring of polymer properties. The electron-withdrawing nature of the methylsulfonyl group would classify this monomer as an electron-acceptor type monomer.
Copolymerization with Styrene and its Derivatives: Copolymerization with electron-donating monomers like styrene could potentially lead to alternating or statistically random copolymers depending on the reactivity ratios of the comonomers. Studies on the copolymerization of N-arylmaleimides (electron-accepting) with styrene have shown a tendency towards alternating structures. mdpi.com A similar trend might be observed for Benzene, 1-ethenyl-3-(methylsulfonyl)-.
Copolymerization with Acrylates and Methacrylates: Copolymerization with acrylic monomers such as methyl methacrylate (B99206) (MMA) or butyl acrylate (B77674) (BA) would result in copolymers with a combination of properties from both monomer units. The resulting copolymers could exhibit modified thermal properties, solubility, and mechanical strength. The copolymerization of 4-Vinylbenzylphenylsulfone with p-methylstyrene has been reported, yielding copolymers with high molecular weights. researchgate.net
The following table summarizes potential comonomers for Benzene, 1-ethenyl-3-(methylsulfonyl)- and the anticipated properties of the resulting copolymers.
| Comonomer | Anticipated Copolymer Properties |
| Styrene | Potentially alternating structure, modified thermal stability |
| Methyl Methacrylate | Improved mechanical properties, altered glass transition temperature |
| Butyl Acrylate | Increased flexibility, lower glass transition temperature |
| N-vinylcarbazole | Enhanced thermal and optical properties |
Synthesis of Block and Graft Copolymers
The synthesis of block and graft copolymers containing Benzene, 1-ethenyl-3-(methylsulfonyl)- units can lead to materials with unique morphologies and properties.
Block Copolymers: Living polymerization techniques like ATRP and RAFT are well-suited for the synthesis of block copolymers. A block copolymer could be synthesized by the sequential addition of monomers. For example, a polystyrene block could be synthesized first, followed by the addition of Benzene, 1-ethenyl-3-(methylsulfonyl)- to grow a second block. The synthesis of polysulfone-b-polystyrene block copolymers has been achieved through a combination of condensation and free radical polymerization, demonstrating the feasibility of incorporating sulfone-containing blocks into complex polymer architectures. nih.gov
Graft Copolymers: Graft copolymers can be prepared by either "grafting from" or "grafting onto" methods. In the "grafting from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of Benzene, 1-ethenyl-3-(methylsulfonyl)-. For instance, a poly(vinyl chloride) macroinitiator has been used for the ATRP of styrene and acrylates to form graft copolymers. researchgate.net A similar strategy could be employed for the subject monomer. The "grafting onto" method involves reacting a pre-formed polymer with functional side groups with a polymer chain containing Benzene, 1-ethenyl-3-(methylsulfonyl)- units.
Development of Advanced Materials Based on the Compound
The incorporation of the methylsulfonyl group into polymer structures imparts specific properties that can be exploited for the development of advanced materials.
Synthesis of Sulfone-Containing Polymer Architectures
The synthesis of polymers containing sulfone groups in the backbone or as pendant groups can lead to materials with high thermal stability, good mechanical properties, and specific functionalities. cmu.edursc.org
Linear Homopolymers and Copolymers: The direct polymerization of Benzene, 1-ethenyl-3-(methylsulfonyl)- or its copolymerization with other monomers, as discussed previously, results in linear polymer chains with pendant methylsulfonyl groups. These polymers are expected to have higher glass transition temperatures (Tg) compared to their non-sulfonated analogs due to the strong dipole-dipole interactions of the sulfone groups. rsc.org
Branched and Hyperbranched Polymers: By utilizing appropriate multifunctional initiators or monomers in controlled radical polymerization, it is possible to create branched or hyperbranched polymers containing Benzene, 1-ethenyl-3-(methylsulfonyl)-. These architectures can lead to materials with lower viscosity and enhanced solubility compared to their linear counterparts.
Sulfonated Polymer Architectures for Fuel Cell Membranes: A significant area of research for sulfone-containing polymers is in the development of proton exchange membranes for fuel cells. nih.govacs.orgnih.gov While direct sulfonation of polymers is a common approach, the incorporation of monomers that already contain sulfone or sulfonic acid groups can offer better control over the degree and distribution of functionalization. Although Benzene, 1-ethenyl-3-(methylsulfonyl)- contains a sulfone and not a sulfonic acid group, its polymer could potentially be a precursor for further modification to introduce ion-exchange capabilities. The synthesis of sulfonated poly(arylene ether sulfone) block copolymers has demonstrated the importance of well-defined architectures for achieving high proton conductivity and good mechanical properties in fuel cell membranes. nih.govacs.org
The following table presents a summary of research findings on the synthesis of sulfone-containing polymers, highlighting the methodologies and key characteristics.
| Polymer System | Synthesis Method | Key Findings | Reference |
| Substituted Styrenes | Atom Transfer Radical Polymerization (ATRP) | Electron-withdrawing substituents increase polymerization rate and control. | cmu.edu |
| 4-Vinylbenzylphenylsulfone | Free Radical Polymerization | Polymerization rate dependent on monomer and initiator concentration. | researchgate.net |
| Polysulfone-b-polystyrene | Condensation and Free Radical Polymerization | Successful synthesis of block copolymers with distinct blocks. | nih.gov |
| Sulfonated Poly(arylene ether sulfone)s | Polycondensation and Sulfonation | Block copolymers show enhanced proton conductivity for fuel cell applications. | nih.govacs.org |
| Vinyl Monomers with Sulfonylimide Groups | Nitroxide-Mediated Polymerization (NMP) | Controlled polymerization achieved, resulting in anionic homopolymers with high Tg. | rsc.org |
Preparation of Conducting Polymers and Optoelectronic Materials
While direct studies on the use of 1-ethenyl-3-(methylsulfonyl)benzene for creating electronically conductive polymers are not extensively documented in the reviewed literature, the broader class of sulfonylstyrene derivatives is pivotal in the field of ion-conducting polymers, which are crucial for optoelectronics and energy storage devices.
A prominent example is the use of sulfonated polystyrene in the well-known conducting polymer system, Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). nih.govnih.gov Although PEDOT provides the electronic conductivity, the poly(styrene sulfonate) component is essential for enabling water dispersibility and film formation, highlighting the role of sulfonated styrene-based polymers in functional electronic materials. nih.gov
More directly related, research has focused on synthesizing single lithium-ion conducting polymer electrolytes by copolymerizing monomers like lithium (4-styrenesulfonyl)(trifluoromethanesulfonyl)imide (LiSTFSI) with poly(ethylene glycol) (PEG)-based acrylates. osti.gov These copolymers, such as Li[PSTFSI-co-MPEGA], are designed to have high ionic conductivities, with reported values reaching 7.6 × 10⁻⁶ S cm⁻¹ at 25 °C and 10⁻⁴ S cm⁻¹ at 60 °C. osti.gov The synthesis involves the copolymerization of the specialized sulfonylstyrene monomer with a flexible polymer host, creating materials where the anion is fixed to the polymer backbone, allowing for high lithium-ion transference numbers (approaching unity), a critical property for efficient batteries. osti.gov
Similarly, block copolymers incorporating blocks of poly[4-styrenesulfonyl(trifluoromethanesulfonyl)imide] have been developed, which demonstrate high ionic conductivities on the order of 1.3 × 10⁻⁵ S cm⁻¹ at 60 °C. rsc.org These approaches show that polymers derived from sulfonylstyrene monomers are highly effective as solid-state electrolytes. The presence of the sulfonyl group is critical; its strong electron-withdrawing nature delocalizes the negative charge on the imide anion, facilitating the dissociation of the lithium-ion and enhancing its mobility within the polymer matrix. osti.govmdpi.com
Investigation of Mechanical and Thermal Properties of Derived Polymers (excluding safety data)
Polystyrene (PS), the structural analogue without the methylsulfonyl group, serves as a useful baseline for comparison.
| Property | Value for Polystyrene (PS) | Source |
|---|---|---|
| Young's Modulus (Tensile Modulus) | 3200-3400 MPa | mdpi.com |
| Tensile Strength | 32-60 MPa | mdpi.com |
| Glass Transition Temperature (Tg) | 80-90 °C | mdpi.com |
| Density | 1.04 – 1.065 g/cm³ | mdpi.com |
The introduction of a sulfonyl group into a polymer backbone or as a pendant group is known to significantly alter its properties. Aromatic poly(ether sulfones) (PES) and polyphenylene sulfone (PPSU) are high-performance thermoplastics noted for their high thermal stability and mechanical strength. nih.govmdpi.com For instance, the glass transition temperature (Tg) for PSU is around 182.7 °C, and these polymers remain functional over a wide temperature range from -100 to +250 °C. mdpi.comtuntunplastic.com This enhancement is attributed to the strong polar interactions and rigidity imparted by the sulfone groups in the polymer backbone. usm.edu
Studies on sulfonated poly(styrene-b-isobutylene-b-styrene) block copolymers reveal that the incorporation of sulfonate groups into the polystyrene blocks leads to a marked increase in tensile strength and a decrease in elongation at break. bg.ac.rs Crucially, these modifications allow the material to maintain its elastic properties at much higher temperatures compared to the unsulfonated version. bg.ac.rs For example, thermogravimetric analysis (TGA) shows that aromatic poly(ether sulfone) copolymers are thermally stable up to temperatures between 370 and 650 °C. nih.gov The introduction of a methylsulfonyl group to the styrene monomer would be expected to increase chain-to-chain interactions (dipole-dipole forces), leading to a higher glass transition temperature (Tg) and increased stiffness compared to standard polystyrene.
Fabrication of Films and Nanomaterials
Polymers derived from Benzene, 1-ethenyl-3-(methylsulfonyl)- are amenable to various fabrication techniques for creating films and nanostructures. Standard methods such as solvent casting, spin-coating, and compression molding are applicable. For instance, blends of PEDOT:PSS with sulfonated polyurethanes have been fabricated into films using both solvent casting on glass substrates and compression-molding for free-standing films. nih.gov The doctor blade technique is another simple and effective method for producing thin films with controlled thickness and has been used for polystyrene/carbon nanotube composites. mdpi.com This method can also induce shear forces that align nanofillers within the polymer matrix, potentially enhancing anisotropic properties like electrical conductivity. mdpi.com
The fabrication of nanomaterials can also be achieved through self-assembly processes. While specific examples for poly(1-ethenyl-3-(methylsulfonyl)benzene) are not detailed, analogous systems based on Benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrate the formation of well-defined nanostructures like nanotapes and nanoribbons through supramolecular polymerization. This bottom-up approach relies on the controlled organization of molecules driven by non-covalent interactions.
Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry, which focus on the chemistry "beyond the molecule," are central to understanding how molecules like Benzene, 1-ethenyl-3-(methylsulfonyl)- can form ordered, functional structures.
Design of Self-Assembling Systems Incorporating the Sulfonyl-Ethenyl Moiety
The design of self-assembling systems hinges on programming molecules with specific recognition sites that drive their spontaneous organization into larger architectures. Benzene-1,3,5-tricarboxamides (BTAs) are a classic example, where a central benzene core is decorated with amide groups that form extensive networks of hydrogen bonds, leading to the formation of one-dimensional stacks. rsc.org By modifying the side chains attached to the BTA core, researchers can tune the assembly process to create diverse nanostructures in various solvents. acs.org
The Benzene, 1-ethenyl-3-(methylsulfonyl)- moiety possesses distinct features that can be harnessed for designing self-assembling systems:
The Benzene Core : Provides a platform for π-π stacking interactions, a common driving force for the assembly of aromatic compounds. researchgate.net
The Methylsulfonyl Group : As a highly polar, electron-withdrawing group, it can engage in strong dipole-dipole interactions. Furthermore, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
The Ethenyl (Vinyl) Group : While primarily for polymerization, it can also participate in certain non-covalent interactions or be chemically modified to introduce other recognition motifs.
A designed system could involve copolymerizing this monomer with another that contains a complementary hydrogen bond donor, thereby programming the resulting polymer chain to fold or assemble in a specific, predetermined manner.
Investigation of Non-Covalent Interactions for Supramolecular Construction
The construction of supramolecular assemblies is governed by a variety of non-covalent interactions, which, though weaker than covalent bonds, are highly directional and collectively strong enough to create stable structures. nih.gov
Hydrogen Bonding : This is one of the most powerful tools in supramolecular design. While the 1-ethenyl-3-(methylsulfonyl)benzene molecule itself lacks a strong hydrogen bond donor, its sulfonyl group is an effective hydrogen bond acceptor. In a system containing complementary donor molecules (e.g., amides, ureas, or alcohols), the sulfonyl group would be a primary site for directional interaction, guiding the assembly.
π-π Stacking : The aromatic benzene rings are prone to π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. researchgate.net These interactions are crucial in the formation of columnar or lamellar structures in many organic materials.
Synthetic Pathways to Novel Derivatives and Analogues of Benzene, 1 Ethenyl 3 Methylsulfonyl
Modification at the Ethenyl Group
The ethenyl group, a carbon-carbon double bond, is susceptible to a range of chemical transformations, providing a versatile handle for structural modification. The methylsulfonyl group at the meta-position acts as a moderate electron-withdrawing group, influencing the reactivity of the ethenyl moiety.
Addition Reactions Leading to Saturated Analogues
Addition reactions across the olefinic bond of 3-(methylsulfonyl)styrene can lead to the formation of saturated ethylbenzene (B125841) derivatives. These reactions typically proceed via electrophilic or radical mechanisms.
Hydrogenation: The most fundamental addition reaction is the catalytic hydrogenation of the ethenyl group to an ethyl group. This transformation saturates the double bond, yielding Benzene (B151609), 1-ethyl-3-(methylsulfonyl)-. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The reaction is generally high-yielding and chemoselective for the alkene, leaving the aromatic ring and the sulfonyl group intact under controlled conditions.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond proceeds according to Markovnikov's rule. The proton adds to the terminal carbon of the ethenyl group, and the halide adds to the benzylic carbon, which can better stabilize the resulting carbocationic intermediate. This yields 1-(1-haloethyl)-3-(methylsulfonyl)benzene derivatives.
Hydration: The acid-catalyzed addition of water (hydration) also follows Markovnikov's rule, producing 1-(3-(methylsulfonyl)phenyl)ethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the benzylic carbocation intermediate.
Table 1: Selected Addition Reactions of Benzene, 1-ethenyl-3-(methylsulfonyl)-
| Reaction | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | Benzene, 1-ethyl-3-(methylsulfonyl)- |
| Hydrobromination | HBr | Benzene, 1-(1-bromoethyl)-3-(methylsulfonyl)- |
| Hydration | H₂O, H₂SO₄ (cat.) | 1-(3-(Methylsulfonyl)phenyl)ethanol |
Oxidation of the Olefinic Bond
Oxidation of the ethenyl group can introduce oxygen-containing functionalities, leading to a variety of valuable derivatives.
Epoxidation: The reaction of 3-(methylsulfonyl)styrene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding epoxide, 2-(3-(methylsulfonyl)phenyl)oxirane. This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups.
Dihydroxylation: The olefinic bond can be converted into a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide) to yield 1-(3-(methylsulfonyl)phenyl)ethane-1,2-diol. Alternatively, cold, dilute potassium permanganate (B83412) (KMnO₄) can also be used, though it may be less selective.
Ozonolysis: Cleavage of the double bond can be accomplished through ozonolysis. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) yields 3-(methylsulfonyl)benzaldehyde (B1338320). An oxidative workup (e.g., with hydrogen peroxide) would produce 3-(methylsulfonyl)benzoic acid.
Halogenation and Subsequent Functionalization
The addition of halogens across the double bond provides a route to di-halogenated derivatives, which can be further functionalized. byjus.commt.com
Halogen Addition: Bromine (Br₂) or chlorine (Cl₂) can add to the ethenyl group to form the corresponding 1,2-dihaloethylbenzene derivative, such as Benzene, 1-(1,2-dibromoethyl)-3-(methylsulfonyl)-. byjus.com This reaction typically proceeds through a halonium ion intermediate. byjus.com
Subsequent Reactions: These dihalides are useful synthetic intermediates. For instance, elimination reactions with a strong base can regenerate a double bond, potentially leading to halogenated styrene (B11656) derivatives. They can also undergo nucleophilic substitution reactions, although the reactivity of the benzylic halogen is generally higher than the terminal one.
Derivatization of the Methylsulfonyl Group
The methylsulfonyl group, while generally stable, can be transformed into other sulfur-containing functionalities, providing access to analogues with different electronic and steric properties.
Transformations of the Sulfonyl Group to Other Sulfur-Containing Functionalities
Reduction of the sulfonyl group is the most common transformation. The high oxidation state of the sulfur atom in the sulfone makes it resistant to reduction, often requiring strong reducing agents.
Reduction to Sulfide (B99878): The complete reduction of the methylsulfonyl group to a methylthio (sulfide) group is a challenging transformation. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. This would convert Benzene, 1-ethenyl-3-(methylsulfonyl)- to Benzene, 1-ethenyl-3-(methylthio)-.
Exploration of Sulfoxide (B87167) and Sulfide Analogues
The corresponding sulfoxide and sulfide analogues of 3-(methylsulfonyl)styrene are valuable compounds for comparative studies and as synthetic precursors.
Synthesis of Sulfoxide Analogue: The synthesis of Benzene, 1-ethenyl-3-(methylsulfinyl)- (the sulfoxide analogue) can be achieved by the controlled oxidation of the corresponding sulfide, Benzene, 1-ethenyl-3-(methylthio)-. A variety of oxidizing agents can be used, such as hydrogen peroxide or sodium periodate, under carefully controlled conditions to avoid over-oxidation to the sulfone.
Synthesis of Sulfide Analogue: The sulfide analogue, Benzene, 1-ethenyl-3-(methylthio)-, can be prepared through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-vinylthiophenol, with a methylating agent.
The reduction of sulfoxides to sulfides is a more straightforward process than the reduction of sulfones. researchgate.netorganic-chemistry.orgresearchgate.net A variety of mild reducing agents can be employed for this purpose, including systems like NbCl₅/In and Al-NiCl₂·6H₂O. researchgate.net
Table 2: Transformations of the Sulfur-Containing Group
| Starting Material | Reagents | Product | Transformation |
|---|---|---|---|
| Benzene, 1-ethenyl-3-(methylsulfonyl)- | LiAlH₄ | Benzene, 1-ethenyl-3-(methylthio)- | Sulfone to Sulfide Reduction |
| Benzene, 1-ethenyl-3-(methylthio)- | H₂O₂ or NaIO₄ | Benzene, 1-ethenyl-3-(methylsulfinyl)- | Sulfide to Sulfoxide Oxidation |
| Benzene, 1-ethenyl-3-(methylsulfinyl)- | NbCl₅/In | Benzene, 1-ethenyl-3-(methylthio)- | Sulfoxide to Sulfide Reduction |
Functionalization of the Aromatic Ring
The presence of both an electron-withdrawing methylsulfonyl group and a weakly electron-donating ethenyl (vinyl) group on the benzene ring of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" imparts a distinct reactivity profile, allowing for a range of functionalization strategies. The interplay of these two substituents governs the regioselectivity of further chemical transformations on the aromatic core.
Electrophilic and Nucleophilic Substitution Reactions to Introduce Additional Substituents
Electrophilic Aromatic Substitution (EAS)
The outcome of electrophilic aromatic substitution on "Benzene, 1-ethenyl-3-(methylsulfonyl)-" is dictated by the directing effects of the existing substituents. The methylsulfonyl (-SO₂CH₃) group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. lkouniv.ac.inyoutube.com Conversely, the ethenyl (-CH=CH₂) group is a weakly activating group and an ortho-, para-director.
In this specific substitution pattern, the positions ortho and para to the ethenyl group are C2, C4, and C6. The positions meta to the methylsulfonyl group are C2, C5, and C6. The directing effects are therefore:
Cooperative: at positions C2 and C6.
Conflicting: The para-position to the ethenyl group (C4) is also an ortho-position to the deactivating methylsulfonyl group. The meta-position (C5) relative to the methylsulfonyl group is not influenced by the ethenyl group's directing effect.
Due to the potent deactivating nature of the sulfonyl group, the ring is significantly less reactive towards electrophiles than benzene itself. lkouniv.ac.inyoutube.com Electrophilic attack will preferentially occur at the positions least deactivated. Therefore, substitution is most likely to be directed to position 5 (meta to the sulfonyl group and meta to the ethenyl group), as positions 2, 4, and 6 are strongly deactivated by their proximity to the sulfonyl group. Classic EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would require harsh conditions. byjus.commsu.edu
The general mechanism for EAS involves two primary steps:
Generation of an Electrophile: A strong electrophile (E⁺) is formed, often with the aid of a catalyst. byjus.com
Attack and Re-aromatization: The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion). A proton is then lost from this intermediate to restore aromaticity. msu.edu
Nucleophilic Aromatic Substitution (SNA)
The strongly electron-withdrawing methylsulfonyl group activates the aromatic ring for nucleophilic aromatic substitution. youtube.comyoutube.com This type of reaction typically requires a leaving group (like a halogen) on the ring. While the parent compound "Benzene, 1-ethenyl-3-(methylsulfonyl)-" does not have a suitable leaving group, its halogenated derivatives would be excellent substrates for SNAr. The methylsulfonyl group stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the nucleophilic attack occurs at the ortho and para positions. libretexts.orglibretexts.org Therefore, in a derivative such as "1-Chloro-2-ethenyl-4-(methylsulfonyl)benzene," a nucleophile would readily displace the chloride.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate. organic-chemistry.orgbaranlab.org This intermediate can then be trapped with various electrophiles.
The methylsulfonyl group is recognized as a moderately effective DMG. organic-chemistry.org In "Benzene, 1-ethenyl-3-(methylsulfonyl)-", the sulfonyl group can direct metalation to its two ortho-positions, C2 and C4.
Metalation at C2: This position is sterically unhindered.
Metalation at C4: This position is also ortho to the sulfonyl group.
The reaction involves the coordination of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen atoms of the sulfonyl group. wikipedia.orgbaranlab.org This proximity effect enhances the acidity of the ortho-protons, facilitating their removal. The resulting lithiated species can react with a wide array of electrophiles, as shown in the table below.
| Electrophile | Reagent Example | Functional Group Introduced | Potential Product Structure (at C2 or C4) |
|---|---|---|---|
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) | 2-Ethenyl-5-(methylsulfonyl)benzoic acid |
| Aldehydes/Ketones | (CH₃)₂CO | Hydroxyalkyl (-C(OH)R₂) | 2-(1-Ethenyl-3-(methylsulfonyl)phenyl)propan-2-ol |
| Iodine | I₂ | Iodo (-I) | 1-Ethenyl-2-iodo-3-(methylsulfonyl)benzene |
| Alkyl Halides | CH₃I | Alkyl (-R) | 1-Ethenyl-2-methyl-3-(methylsulfonyl)benzene |
| Silyl Halides | (CH₃)₃SiCl | Silyl (-SiR₃) | (1-Ethenyl-3-(methylsulfonyl)phenyl)trimethylsilane |
Synthesis of Multi-Substituted Benzene Derivatives
The synthesis of multi-substituted derivatives of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" can be achieved by strategically combining the reactions described above. The choice of synthetic route depends on the desired substitution pattern. For instance, creating a 1,2,3-trisubstituted pattern might favor a DoM approach, while a 1,3,5-trisubstituted pattern would be more accessible via electrophilic aromatic substitution. The synthesis of polysubstituted aromatic compounds is a crucial aspect of developing new materials and pharmaceuticals. researchgate.net
Exploration of Isomeric Forms and Stereochemistry
While the parent compound "Benzene, 1-ethenyl-3-(methylsulfonyl)-" is achiral and does not exhibit E/Z isomerism, its derivatives offer rich possibilities for exploring stereochemistry.
Synthesis and Separation of E/Z Isomers of the Ethenyl Group
The simple ethenyl group does not have E/Z isomers. However, if the ethenyl group is further substituted, for example, through a Heck reaction or Wittig reaction to form a 1,2-disubstituted alkene, geometric isomerism becomes possible. For a derivative like "Benzene, 1-(prop-1-en-1-yl)-3-(methylsulfonyl)-", both E and Z isomers can exist.
The synthesis of such derivatives often yields a mixture of E and Z isomers. mdpi.com The ratio of these isomers can sometimes be controlled by the reaction conditions (e.g., choice of solvent, base, or catalyst).
Separation Techniques:
Chromatography: Column chromatography is a common method for separating E/Z isomers, as they often have different polarities and thus different affinities for the stationary phase.
Crystallization: If one isomer forms crystals more readily or has significantly different solubility than the other, fractional crystallization can be an effective separation method. researchgate.net
Selective Reaction: In some cases, one isomer may react selectively under certain conditions, allowing for the isolation of the other.
The characterization and differentiation of E and Z isomers are typically accomplished using NMR spectroscopy, particularly by analyzing the coupling constants (³J) between the vinylic protons, and through techniques like Nuclear Overhauser Effect (NOE) experiments. rsc.org
Chiral Analogues and Enantioselective Synthesis
Chirality can be introduced into analogues of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" to create enantiomerically enriched compounds. This is a significant area of research, as the stereochemistry of a molecule often dictates its biological activity. scienceopen.com
Strategies for Enantioselective Synthesis:
Analytical Methodologies for Complex Systems Containing Benzene, 1 Ethenyl 3 Methylsulfonyl
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For a compound like "Benzene, 1-ethenyl-3-(methylsulfonyl)-", with its aromatic, vinyl, and sulfonyl functional groups, specific chromatographic approaches are necessary to achieve optimal results.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and preparative isolation of "Benzene, 1-ethenyl-3-(methylsulfonyl)-". The polarity imparted by the methylsulfonyl group, combined with the nonpolar aromatic ring, makes reversed-phase HPLC an ideal choice.
Detailed research findings on analogous compounds, such as other vinyl sulfones and aromatic sulfones, suggest that a typical HPLC method would involve a C18 or a specialized polar-embedded column. escholarship.orgscispace.com The mobile phase would likely consist of a gradient of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like phosphoric or formic acid to ensure good peak shape. guidechem.com For preparative isolation, this liquid chromatography method can be scaled up. guidechem.com A study on the HPLC analysis of divinyl sulfone utilized a Primesep 100 mixed-mode column with an isocratic mobile phase of acetonitrile and water, and UV detection at 200 nm. collectionscanada.gc.ca The vinyl group and the aromatic ring in "Benzene, 1-ethenyl-3-(methylsulfonyl)-" allow for sensitive detection using a UV detector.
Below is an illustrative HPLC data table for the purity analysis of a sample containing "Benzene, 1-ethenyl-3-(methylsulfonyl)-".
Illustrative HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Benzene (B151609), 1-ethenyl-3-(methylsulfonyl)- | 8.5 | 98.2 |
| Impurity 1 | 6.2 | 0.8 |
| Impurity 2 | 9.1 | 1.0 |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While "Benzene, 1-ethenyl-3-(methylsulfonyl)-" itself may have limited volatility due to its molecular weight and the polar sulfonyl group, GC can be employed for the analysis of its more volatile synthetic precursors or degradation products. The analysis of benzene and its derivatives in various matrices is commonly performed using GC with detectors such as Flame Ionization Detector (FID), Photoionization Detector (PID), or Mass Spectrometry (MS).
For sulfur-containing compounds, a Flame Photometric Detector (FPD) offers high selectivity. A study on the measurement of volatile organosulfur compounds utilized headspace GC, which is suitable for complex liquid and gaseous matrices. If derivatization is employed to increase volatility, GC-MS would be the method of choice, providing both retention time and mass spectral data for unambiguous identification.
The following is a hypothetical GC data table for the analysis of volatile impurities in a sample of "Benzene, 1-ethenyl-3-(methylsulfonyl)-".
Illustrative GC Analysis of Volatile Impurities
| Compound | Retention Time (min) | Concentration (ppm) |
|---|---|---|
| Benzene | 2.1 | 5 |
| Styrene (B11656) | 3.5 | 12 |
| Methyl vinyl sulfone | 4.8 | 8 |
Advanced Column Chemistry for Resolution of Complex Mixtures
The resolution of complex mixtures containing "Benzene, 1-ethenyl-3-(methylsulfonyl)-" and its isomers or related impurities can be significantly enhanced through the use of advanced HPLC column chemistries. Standard C18 columns rely on hydrophobic interactions, which may not provide sufficient selectivity for polar sulfone-containing compounds.
Biphenyl-phase columns have demonstrated improved retention and selectivity for aromatic compounds containing sulfone and sulfoxide (B87167) groups due to the potential for π-π interactions. Additionally, polar-embedded stationary phases, which contain groups like amides or carbamates within the alkyl chain, offer alternative selectivity and are more compatible with highly aqueous mobile phases. A novel approach involves the creation of a stationary phase with internal sulfone groups, which has shown excellent stability and performance for the analysis of both acidic and basic analytes. scispace.com These advanced column technologies are crucial for resolving structurally similar compounds in complex samples.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often selective means of analysis for electroactive compounds like "Benzene, 1-ethenyl-3-(methylsulfonyl)-". The vinyl sulfone moiety is known to be electrochemically active, making these techniques particularly suitable.
Cyclic Voltammetry for Redox Potential Determination
Cyclic Voltammetry (CV) is a powerful technique for investigating the redox properties of a compound. For "Benzene, 1-ethenyl-3-(methylsulfonyl)-", CV can be used to determine the reduction potential of the vinyl sulfone group and the oxidation potential of the aromatic system. Studies on the electrochemical synthesis of vinyl sulfones have utilized CV to understand the reaction mechanisms. The electrochemical behavior of phenyl methyl sulfone has been studied using a glassy carbon electrode, showing a cathodic peak corresponding to its reduction.
The data obtained from CV, such as the peak potentials, provides valuable information about the electronic nature of the molecule and can be used to develop selective electrochemical sensors.
Illustrative Cyclic Voltammetry Data
| Process | Peak Potential (V vs. Ag/AgCl) |
|---|---|
| Cathodic Peak (Reduction) | -1.8 |
| Anodic Peak (Oxidation) | +1.5 |
Amperometry and Coulometry for Quantitative Analysis
Amperometry and coulometry are quantitative electrochemical techniques that measure the current or charge associated with an electrochemical reaction. Amperometric detection, often coupled with HPLC, can provide very low detection limits for sulfur-containing compounds. Integrated Pulsed Amperometric Detection (IPAD) has been successfully used for the determination of sulfur-containing antibiotics, where the sulfur moiety is oxidized on a gold electrode surface.
Coulometry, which measures the total charge required to completely react the analyte, is an absolute quantification method. It has been employed for the determination of organosulfur compounds, sometimes utilizing an induced iodine-azide reaction. These methods can be highly accurate and precise for the quantification of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" in various samples.
Illustrative Quantitative Analysis Data
| Technique | Analyte Concentration | Measured Signal |
|---|---|---|
| Amperometry | 10 µM | 50 nA |
| Coulometry | 1 mg | 5.2 C |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a detection method, offer high selectivity and sensitivity, making them indispensable for the analysis of complex mixtures.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" and for the identification of its non-biological degradation or reaction byproducts. The high sensitivity of MS/MS allows for the detection of the analyte at very low concentrations, while the chromatographic separation resolves it from other components in the matrix.
In a hypothetical scenario, a reversed-phase LC method could be developed using a C18 column. The mobile phase would likely consist of a gradient of water and an organic solvent, such as acetonitrile or methanol, with a small amount of formic acid to facilitate protonation. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would provide high selectivity and quantitative accuracy. For metabolite identification, a full scan MS followed by product ion scans of potential metabolite masses would be employed to elucidate their structures. Potential non-biological transformations could include oxidation of the ethenyl group to an epoxide or a diol, or oxidation of the methylsulfonyl group.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Benzene, 1-ethenyl-3-(methylsulfonyl)-
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Parent > Product) | e.g., m/z 183.05 > 121.05 (hypothetical) |
| Collision Energy | Optimized for specific transition |
| Dwell Time | 100 ms |
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds and can be effectively used to monitor the presence and purity of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" in reaction mixtures. nih.gov The compound's volatility would allow for its separation from non-volatile starting materials, catalysts, and byproducts.
A typical GC-MS method would involve the use of a capillary column with a non-polar or mid-polar stationary phase. cdc.gov The sample, dissolved in a suitable solvent, would be injected into the heated inlet, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. The resulting mass spectra provide structural information, allowing for the unambiguous identification of the target compound and other volatile species in the mixture. nih.gov
Table 2: Hypothetical GC-MS Parameters for the Analysis of Benzene, 1-ethenyl-3-(methylsulfonyl)-
| Parameter | Value |
| Gas Chromatography | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/s |
| Transfer Line Temp | 280 °C |
Spectroscopic Quantification Techniques
Spectroscopic techniques provide alternative and often complementary methods for the quantification of "Benzene, 1-ethenyl-3-(methylsulfonyl)-".
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the purity of a substance without the need for a specific reference standard of the analyte. sigmaaldrich.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. enfsi.eu By using a certified internal standard with a known purity, the absolute purity of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" can be calculated. nih.gov
For a qNMR experiment, a known mass of the sample and a known mass of a suitable internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene) are dissolved in a deuterated solvent. bipm.org Specific, well-resolved signals of both the analyte and the internal standard are integrated. The purity of the analyte is then calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the masses of the sample and the standard. enfsi.eu This technique is also highly valuable for determining the yield of a reaction by analyzing the crude reaction mixture.
Table 3: Example Data for qNMR Purity Determination of Benzene, 1-ethenyl-3-(methylsulfonyl)-
| Parameter | Analyte (Benzene, 1-ethenyl-3-(methylsulfonyl)-) | Internal Standard (Maleic Acid) |
| Mass (mg) | 20.5 | 10.2 |
| Molar Mass ( g/mol ) | 182.24 | 116.07 |
| NMR Signal | Vinyl proton (dd) | Olefinic protons (s) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.54 |
| Calculated Purity (%) | 98.7 | (Purity of standard is known) |
UV-Vis spectrophotometry is a straightforward and cost-effective technique for determining the concentration of "Benzene, 1-ethenyl-3-(methylsulfonyl)-" in solution, provided it is the only component that absorbs at the selected wavelength. The presence of the substituted benzene ring gives rise to characteristic UV absorption bands.
To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for rapid in-process monitoring of reaction progress or for quality control of final products. A study on the reaction process of similar compounds showed that UV-Vis spectra can be used to monitor the progress of a reaction by observing the changes in absorbance over time. rsc.org
Table 4: Hypothetical Calibration Data for UV-Vis Quantification of Benzene, 1-ethenyl-3-(methylsulfonyl)-
| Concentration (mol/L) | Absorbance at λmax (e.g., 254 nm) |
| 1.0 x 10⁻⁵ | 0.152 |
| 2.5 x 10⁻⁵ | 0.380 |
| 5.0 x 10⁻⁵ | 0.761 |
| 7.5 x 10⁻⁵ | 1.140 |
| 1.0 x 10⁻⁴ | 1.522 |
Future Research Trajectories and Broader Academic Impact
Emerging Trends in Sulfone and Styrene (B11656) Chemistry
The study of Benzene (B151609), 1-ethenyl-3-(methylsulfonyl)- aligns perfectly with contemporary trends in organic and polymer chemistry, which focus on creating functional molecules and materials with precisely tailored properties. Sulfones are recognized as highly versatile building blocks in organic synthesis and are pivotal in the development of functional materials. nih.govnih.gov Their distinct electronic and structural characteristics have led to applications ranging from high-performance polymers like polyethersulfone (PES) to pharmaceuticals. nih.gov The reactivity of sulfones can be modulated, allowing them to act as electrophiles, nucleophiles, or even radicals depending on the reaction conditions, earning them the name "chemical chameleons". nih.govresearchgate.net
Current research in sulfone chemistry emphasizes the development of sustainable synthetic methods, moving beyond classical approaches toward greener technologies like photocatalysis and electrochemistry. nih.gov Simultaneously, the functionalization of styrenic monomers remains a core focus in polymer science. By incorporating a methylsulfonyl group onto the styrene backbone, this compound serves as a prime candidate for creating specialty polymers whose properties can be fine-tuned by the sulfone's strong dipole moment and electron-withdrawing nature.
Potential for Novel Catalytic Systems in Synthesis
The synthesis of sulfones has traditionally relied on methods such as the oxidation of sulfides or Friedel-Crafts-type reactions. nih.gov However, emerging trends point toward more efficient and sustainable catalytic systems. nih.gov Future research into the synthesis of Benzene, 1-ethenyl-3-(methylsulfonyl)- could leverage these modern methodologies.
Key areas for exploration include:
Direct C-H Functionalization: Advanced catalytic systems that enable the direct functionalization of C-H bonds are a major area of modern organic synthesis. nih.gov Developing a catalytic process to directly introduce the methylsulfonyl group onto a styrene molecule would represent a highly atom-economical and efficient synthetic route.
Photoredox and Electrochemical Catalysis: These methods are at the forefront of sustainable chemistry and offer novel pathways for forming carbon-sulfur bonds under mild conditions. nih.govrsc.org Investigating such routes for the synthesis of 3-(methylsulfonyl)styrene could significantly reduce waste and energy consumption compared to traditional methods.
Advanced Heterogeneous Catalysis: The development of nanoparticle-based powder model catalysts and other advanced heterogeneous systems could lead to robust, reusable catalysts for the production of this monomer. kit.edu Research groups are actively designing such catalysts for a variety of applications in fine chemical synthesis. kit.edu These systems could provide high selectivity and yield while simplifying product purification.
Integration into Advanced Functional Material Platforms
The most significant academic and commercial impact of Benzene, 1-ethenyl-3-(methylsulfonyl)- lies in its potential as a monomer for advanced functional polymers. The polymerization of this compound would yield poly(1-ethenyl-3-(methylsulfonyl)benzene), a material whose properties would be heavily influenced by the pendant methylsulfonyl group.
The presence of the sulfone group is known to introduce specific characteristics. For instance, in sulfonated poly(styrene-divinylbenzene) resins, sulfone bridges act as additional cross-linking points, which alters the material's swelling ability and pore structure. mdpi.com For a linear polymer derived from 3-(methylsulfonyl)styrene, the polar sulfone group would be expected to impart a unique combination of properties.
| Property | Origin (Structural Feature) | Potential Application Area |
|---|---|---|
| High Thermal Stability | Strong C-S bonds and high polarity of the sulfonyl group (SO₂) leading to strong intermolecular forces. | High-performance engineering plastics, aerospace components, automotive parts. |
| Specific Dielectric Properties | High dipole moment of the methylsulfonyl group. | Dielectric layers in capacitors, insulators for microelectronics, materials for high-frequency printed circuit boards. |
| Modified Refractive Index | Presence of sulfur and oxygen atoms in the side chain. | Optical polymers, lenses, coatings with specific light-handling properties. |
| Enhanced Chemical Resistance | The stable sulfone group is generally resistant to chemical attack. | Membranes for chemical separations, protective coatings, containers for corrosive substances. |
| Tunable Adhesion and Wettability | The polar sulfonyl group can engage in hydrogen bonding and dipole-dipole interactions. | Adhesives, surface modifiers, compatibilizers in polymer blends. |
Theoretical Advancements and Predictive Modeling
Computational chemistry and predictive modeling are indispensable tools for accelerating materials discovery. In the context of Benzene, 1-ethenyl-3-(methylsulfonyl)-, theoretical studies can provide profound insights before extensive experimental work is undertaken.
Future research should employ methods like Density Functional Theory (DFT) to:
Predict Monomer Reactivity: Model the electronic structure of the monomer to predict its reactivity in various polymerization reactions (e.g., radical, anionic). This can help in selecting optimal polymerization conditions.
Simulate Polymer Properties: Calculate the properties of the resulting polymer, poly(1-ethenyl-3-(methylsulfonyl)benzene). This includes predicting its conformational preferences, glass transition temperature, thermal stability, and electronic band structure.
Model Intermolecular Interactions: Simulate how the polymer interacts with other molecules or surfaces. This is crucial for designing materials for specific applications like separation membranes or sensors, where selective interaction is key. Computational modeling is already used to understand how functional groups impact material performance, such as in the study of inhibitors or the design of catalysts. kit.edumdpi.com
Interdisciplinary Research Opportunities
The unique characteristics anticipated for polymers derived from Benzene, 1-ethenyl-3-(methylsulfonyl)- open up numerous avenues for interdisciplinary research.
Materials Science and Electronics: The predicted high thermal stability and specific dielectric properties make the corresponding polymer a candidate for advanced electronics. Research could focus on its use as a substrate for flexible electronics or as a gate dielectric in organic field-effect transistors (OFETs).
Chemical Engineering and Separation Science: The polymer's chemical resistance and polarity suggest its potential in creating advanced filtration and separation membranes. Interdisciplinary teams could develop and test membranes for gas separation (e.g., CO₂ capture), pervaporation, or water purification, leveraging the sulfone group's affinity for specific molecules.
Biomedical Engineering: The sulfone group is a known hydrogen bond acceptor, a property that is crucial in biomolecular interactions. researchgate.net Research could explore the biocompatibility of the polymer and its potential use in biomedical applications, such as coatings for medical devices to control protein adsorption or as a component in drug delivery systems.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Benzene, 1-ethenyl-3-(methylsulfonyl)-?
- Methodological Answer : Common synthetic strategies involve sulfonation of pre-functionalized benzene derivatives or coupling reactions. For example, the methylsulfonyl group can be introduced via oxidation of a methylthio intermediate using hydrogen peroxide or m-CPBA. The ethenyl group may be added via Heck coupling or palladium-catalyzed cross-coupling reactions. Comparative studies on similar compounds (e.g., brominated methylsulfonyl benzene derivatives) highlight the importance of substituent positioning and catalyst selection for yield optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS), particularly electron ionization (EI-MS), provides molecular weight validation and fragmentation patterns, as demonstrated in studies of methylsulfonyl benzene derivatives . Infrared (IR) spectroscopy can identify sulfonyl (S=O) stretches (~1300–1150 cm⁻¹) and ethenyl (C=C) vibrations.
Q. What safety precautions are necessary when handling Benzene, 1-ethenyl-3-(methylsulfonyl)-?
- Methodological Answer : Based on safety data sheets (SDS) for structurally related sulfones, researchers should use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation, as sulfonyl derivatives may cause respiratory irritation. Storage should be in cool, dry conditions away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak bases .
Advanced Research Questions
Q. How do electronic effects of the methylsulfonyl and ethenyl groups influence electrophilic aromatic substitution (EAS) reactivity?
- Methodological Answer : The methylsulfonyl group is a strong meta-directing, electron-withdrawing substituent, while the ethenyl group is ortho/para-directing and electron-donating via resonance. Computational modeling (e.g., DFT calculations) can predict regioselectivity in EAS reactions. Experimental validation via nitration or halogenation, followed by HPLC or GC-MS analysis, can resolve competing directing effects. Thermochemical data (e.g., enthalpy of formation) for similar compounds provide insights into stability of intermediates .
Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?
- Methodological Answer : Discrepancies may arise from catalyst purity, solvent polarity, or competing side reactions. Design of Experiments (DoE) approaches, such as factorial designs, can systematically evaluate variables like temperature, catalyst loading, and reaction time. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. Comparative analysis of substituent effects, as seen in brominated methylsulfonyl benzene analogs, helps isolate steric/electronic factors .
Q. What strategies optimize the compound’s use in polymerization or copolymerization reactions?
- Methodological Answer : The ethenyl group enables radical or ionic polymerization. Initiator selection (e.g., AIBN for radical) and solvent polarity must be optimized to balance reactivity and chain length. Copolymerization with electron-deficient monomers (e.g., acrylates) can exploit the sulfonyl group’s electron-withdrawing nature. Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC) are essential for analyzing molecular weight distributions and thermal stability .
Q. How can researchers mitigate risks during exothermic reactions involving this compound?
- Methodological Answer : Calorimetry (e.g., RC1e reaction calorimeter) should be used to map thermal profiles and identify critical temperature thresholds. Containment protocols, such as gradual reagent addition and jacketed reactors with cooling loops, prevent runaway reactions. Safety data from sulfone derivatives emphasize the need for real-time gas monitoring (e.g., for SO₂ release during decomposition) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Solubility discrepancies may arise from crystallinity differences or trace impurities. Researchers should standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and employ techniques like gravimetric analysis or UV-Vis spectroscopy for quantification. Studies on analogous methylsulfonyl benzene derivatives demonstrate that substituent orientation (para vs. meta) significantly impacts solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
